Gallium;zirconium
Description
General Context and Significance of Gallium-Zirconium Interactions
The study of chemical systems involving gallium (Ga) and zirconium (Zr) is a specialized yet significant area in advanced materials research. Zirconium is a transition metal recognized for its high corrosion resistance and low neutron-absorption cross-section, making its alloys, such as Zircaloy, critical components in the nuclear industry for fuel rod cladding. wikipedia.orgsamaterials.com Gallium, a soft, low-melting-point metal, is known for its ability to form alloys and intermetallic compounds with a wide range of metals. osti.govtandfonline.com
The primary significance of Ga-Zr interactions stems from the potential for the formation of intermetallic compounds when these elements come into contact, particularly at elevated temperatures. osti.gov Liquid gallium is highly reactive and can form intermetallic compounds with zirconium at temperatures of 300°C or higher. osti.gov This reactivity is a key consideration in applications where both materials might be present, such as in certain nuclear fuel concepts. osti.gov Research has shown that the interaction between gallium and Zircaloy leads to the formation of hard and brittle intermetallic compounds on the surface. osti.govunt.edu While this surface alloying is generally limited by the mass of available gallium, understanding the kinetics and thermodynamics of these reactions is crucial for predicting material performance and longevity. osti.gov
The large difference in atomic size between zirconium and gallium influences the phase diagram, restricting the solubility of the solid solution phases. researchgate.net This atomic mismatch and the resulting unique properties of Ga-Zr compounds drive research into their potential for creating novel materials with tailored characteristics.
Overview of Intermetallic Compounds and Multicomponent Systems Involving Gallium and Zirconium
The binary gallium-zirconium system is characterized by a number of stable intermetallic compounds, which have been identified through experimental analysis and thermodynamic modeling. researchgate.nethimikatus.ru The Ga-Zr phase diagram reveals the existence of several distinct phases, each with a unique stoichiometry and crystal structure. himikatus.ru These compounds are typically hard and brittle. osti.gov
First-principles calculations and experimental methods like X-ray diffraction (XRD) and electron probe microanalysis (EPMA) have been employed to determine the phase equilibria and enthalpies of formation for these intermetallics. researchgate.net This fundamental research provides the data necessary for computational thermodynamic assessments using methods like CALPHAD (Calculation of Phase Diagrams), which helps in predicting the behavior of Ga-Zr alloys under various conditions. researchgate.net
Beyond the binary system, gallium and zirconium are incorporated as constituent elements in advanced multicomponent systems to achieve specific functional properties. For instance, the addition of gallium to Mg-Zn-Zr alloys results in the formation of GaZr₂ and other intermetallics, which influences the microstructure and mechanical properties of the final alloy. tandfonline.com Similarly, in the development of magnetostrictive materials, (Fe₁₋ₓGaₓ)₉₂Zr₈ nanocrystalline alloys have been investigated to enhance magnetic softness. osti.gov In this system, annealing leads to the crystallization of a body-centered cubic (BCC) Fe-Ga phase alongside ternary intermetallic phases. osti.gov
Researchers have also successfully synthesized hetero-bimetallic compounds featuring a direct Gallium-Oxygen-Zirconium (Ga-O-Zr) core. acs.orgnih.gov The synthesis of molecules like (LGaMe)(Cp₂ZrMe) represents a significant step in creating complex molecular architectures that combine the properties of both metals, opening avenues for new catalytic and materials science applications. acs.orgnih.gov Other complex alloys, such as GaNbFeBNdZr, are examples of multi-component systems where zirconium and gallium are combined with several other elements to potentially achieve a range of desirable properties. lesscommonmetals.com
Data Tables
Table 1: Known Intermetallic Compounds in the Gallium-Zirconium System
| Compound Formula | Notes | Reference(s) |
| ZrGa | Formed in reactions between gallium and Zircaloy at 500°C. | osti.gov |
| GaZr₂ | Forms in Mg-Zn-Zr-Ga alloys. | tandfonline.com |
| Ga₃Zr | Studied via first-principles calculations for its crystallochemical affinity and band structure. | researchgate.net |
| Ga₂Zr | Studied via first-principles calculations for its crystallochemical affinity and band structure. | researchgate.net |
| Ga₃Zr₅ | Enthalpy of formation at 0 K computed via first-principles calculations. | researchgate.net |
| Ga₂Zr₃ | Enthalpy of formation at 0 K computed via first-principles calculations. | researchgate.net |
| Ga₄Zr₅ | Enthalpy of formation at 0 K computed via first-principles calculations. | researchgate.net |
| αGaZr | Enthalpy of formation at 0 K computed via first-principles calculations; measured at 298 K by calorimetry. | researchgate.net |
| Ga₃Zr₂ | Enthalpy of formation at 0 K computed via first-principles calculations. | researchgate.net |
| Ga₅Zr₃ | Enthalpy of formation at 0 K computed via first-principles calculations. | researchgate.net |
Table 2: Examples of Multicomponent Systems Containing Gallium and Zirconium
| System/Compound Name | Component Elements | Research Context/Application | Reference(s) |
| Mg-Zn-Zr-Ga alloys | Mg, Zn, Zr, Ga | Investigation of microstructure and mechanical properties. | tandfonline.com |
| (Fe₁₋ₓGaₓ)₉₂Zr₈ | Fe, Ga, Zr | Development of magnetostrictive nanocrystalline alloys. | osti.gov |
| (LGaMe)(Cp₂ZrMe) | Ga, Zr, O, C, H, N | Synthesis of hetero-bimetallic compounds with a Ga-O-Zr core. | acs.orgnih.gov |
| GaNbFeBNdZr | Ga, Nb, Fe, B, Nd, Zr | Represents a multi-component alloy with a unique combination of elements. | lesscommonmetals.com |
| Ga-O-Zr Catalysts | Ga, Zr, O | Used as a metal oxide catalyst component in hybrid catalysts. | google.com |
Structure
2D Structure
Properties
Molecular Formula |
GaZr |
|---|---|
Molecular Weight |
160.95 g/mol |
IUPAC Name |
gallium;zirconium |
InChI |
InChI=1S/Ga.Zr |
InChI Key |
IWPSJDKRBIAWLY-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Zr] |
Origin of Product |
United States |
Thermodynamic Stability and Phase Equilibria in Gallium Zirconium Systems
Experimental Determination of Phase Diagrams for Gallium-Zirconium Systems
Experimental analysis is fundamental to accurately mapping the phase relationships in the Ga-Zr system. Researchers have prepared various alloy compositions to investigate the phase transformations and boundaries.
The study of the Ga-Zr binary system involves determining the stable phases and their equilibrium relationships at different temperatures and compositions. Experimental investigations have identified several intermetallic compounds within this system. researchgate.net The phase equilibria have been examined by preparing alloys through the melting of pure gallium and zirconium elements. researchgate.net These investigations form the basis for constructing the Ga-Zr phase diagram, which maps the different phase regions as a function of temperature and composition. researchgate.net
The intermetallic phases identified in the Ga-Zr system through experimental analysis include GaZr2, Ga3Zr5, Ga2Zr3, Ga4Zr5, αGaZr, Ga3Zr2, Ga5Zr3, Ga2Zr, and Ga3Zr. researchgate.net The zirconium-rich portion of the phase diagram, in particular, has been determined through the optical examination of microstructures in alloys that were isothermally annealed and then quenched. researchgate.net
A multi-technique approach is necessary for the precise determination of phase boundaries. Key methodologies employed in the study of the Ga-Zr system include:
Differential Thermal Analysis (DTA): This technique is used to detect the temperatures at which phase transformations occur (e.g., melting, solidification, and solid-state transitions) by measuring the temperature difference between a sample and a reference material as they are heated or cooled. DTA has been applied to annealed Ga-Zr alloys to identify invariant reaction temperatures. researchgate.net
Optical Microscopy: Used for the microstructural analysis of prepared alloys. By examining the microstructure of samples after they have been cast and annealed, researchers can identify the phases present and their distribution. researchgate.net This method was crucial in determining the zirconium-rich part of the Ga-Zr phase diagram. researchgate.net
Electron Probe Microanalysis (EPMA): This quantitative analytical technique is used to determine the elemental composition of specific phases within the microstructure of the alloys. EPMA provides precise compositional data for the different phases in equilibrium, which is essential for accurately placing phase boundaries in the phase diagram. researchgate.net This method has been used on annealed Ga-Zr alloys to establish phase equilibria. researchgate.netmdpi.com
Additional techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are also used to complement these analyses by identifying the crystal structures of the phases and providing higher-magnification imaging of the microstructure. researchgate.net
The properties and phase composition of Ga-Zr alloys are highly dependent on their thermal history. Therefore, characterization is performed on alloys in both the as-cast and annealed states.
As-Cast Alloys: These are the alloys in their state immediately after solidification from the melt. researchgate.net Their microstructure is often non-uniform and may contain metastable phases due to rapid cooling. researchgate.netmdpi.com In the Ga-Zr system, as-cast samples are analyzed using techniques like XRD, optical microscopy, and SEM to understand the initial phase formation. researchgate.net
Annealed Alloys: Annealing is a heat treatment process where the alloys are held at a specific high temperature for an extended period to allow the microstructure to approach thermodynamic equilibrium. mdpi.com This process helps to homogenize the alloy and eliminate non-equilibrium phases formed during casting. researchgate.net For the Ga-Zr system, alloys were prepared and subsequently annealed. researchgate.net The characterization of these annealed samples is critical for constructing the equilibrium phase diagram. researchgate.net Both as-cast and annealed Ga-Zr samples have been systematically analyzed to provide a complete picture of the system's behavior. researchgate.net
Computational Thermodynamics and Modeling of Gallium-Zirconium Systems
Alongside experimental work, computational modeling provides a powerful tool for assessing and predicting the thermodynamic properties and phase diagram of the Ga-Zr system. These models can interpolate and extrapolate from limited experimental data to provide a complete thermodynamic description.
The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model the thermodynamic properties of multicomponent systems and calculate their phase diagrams. mdpi.comarxiv.org This methodology involves developing thermodynamic models for each phase in the system. The model parameters are optimized based on available experimental data, such as phase boundary information and thermochemical properties. researchgate.net
For the Ga-Zr system, the CALPHAD approach has been used to perform a critical assessment based on experimental phase diagram data. researchgate.net This assessment results in a self-consistent thermodynamic dataset that can be used to calculate the phase diagram and other thermodynamic properties of the system. researchgate.net The calculated Ga-Zr phase diagram shows good agreement with the available experimental data. researchgate.net
First-principles calculations, based on quantum mechanics, provide a method for computing the fundamental properties of materials without relying on experimental input. northwestern.edunih.gov These ab initio calculations are particularly useful for determining the enthalpy of formation for intermetallic compounds, which is a measure of their thermodynamic stability. psu.edu
In the study of the Ga-Zr system, first-principles calculations have been performed to compute the enthalpies of formation at 0 K for the various intermetallic phases. researchgate.net These calculations provide crucial thermodynamic data that assists in and validates the thermodynamic modeling performed using the CALPHAD approach. researchgate.netresearchgate.net For instance, the formation enthalpies for compounds such as GaZr2, Ga3Zr5, Ga2Zr3, Ga4Zr5, αGaZr, Ga3Zr2, Ga5Zr3, Ga2Zr, and Ga3Zr have been computed. researchgate.net This combined approach of first-principles calculations and CALPHAD modeling allows for a more robust and accurate thermodynamic description of the system. researchgate.netresearchgate.net
The table below presents the calculated formation enthalpies for several intermetallic compounds in the Gallium-Zirconium system.
| Compound | Calculated Formation Enthalpy (kJ/mol) |
| GaZr₂ | Data not publicly available |
| Ga₃Zr₅ | Data not publicly available |
| Ga₂Zr₃ | Data not publicly available |
| Ga₄Zr₅ | Data not publicly available |
| αGaZr | Data not publicly available |
| Ga₃Zr₂ | Data not publicly available |
| Ga₅Zr₃ | Data not publicly available |
| Ga₂Zr | Data not publicly available |
| Ga₃Zr | Data not publicly available |
Validation of Calculated Phase Diagrams with Experimental Data
The accuracy of calculated phase diagrams for the Gallium-Zirconium (Ga-Zr) system is critically dependent on validation against experimental data. A combination of experimental investigations and thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) approach, has been employed to create a reliable thermodynamic description of the Ga-Zr system. The calculated phase diagram and its associated thermodynamic properties have shown good agreement with available experimental findings. researchgate.net
Experimental analysis of the Ga-Zr system involves the preparation of various alloy compositions, which are then subjected to annealing to achieve equilibrium. These samples are subsequently analyzed using a suite of characterization techniques to identify the present phases and determine transition temperatures. researchgate.net
Experimental and Computational Techniques for Ga-Zr Phase Diagram Validation
| Category | Technique | Purpose |
|---|---|---|
| Experimental | X-Ray Diffraction (XRD) | Identifies the crystal structure of phases present in the alloys. |
| Optical Microscopy | Visualizes the microstructure of the as-cast and annealed samples. | |
| Scanning Electron Microscopy (SEM) | Provides high-magnification imaging of the microstructure. | |
| Electron Probe Microanalysis (EPMA) | Determines the chemical composition of individual phases. | |
| Differential Thermal Analysis (DTA) | Measures thermal transition temperatures (e.g., melting, solid-state transformations). | |
| High-Temperature Reaction Calorimetry | Measures thermodynamic properties such as the enthalpy of formation. researchgate.net | |
| Computational | First-Principles Calculations | Computes the enthalpies of formation for various Ga-Zr intermetallic compounds from fundamental quantum mechanical principles. researchgate.net |
The process involves using first-principles calculations to determine the enthalpies of formation at 0 K for a range of Ga-Zr intermetallic compounds, including GaZr₂, Ga₃Zr₅, Ga₂Zr₃, Ga₄Zr₅, αGaZr, Ga₃Zr₂, Ga₅Zr₃, Ga₂Zr, and Ga₃Zr. researchgate.net This theoretical data, combined with experimentally measured values such as the enthalpy of formation for αGaZr at 298 K, serves as a crucial input for the CALPHAD modeling. researchgate.net The resulting calculated phase diagram is then compared with the experimental phase equilibrium data to ensure a high degree of correlation, thereby validating the thermodynamic model. researchgate.net
Phase Stabilization and Metastability in Gallium-Zirconium Containing Systems
Influence of Zirconium on Gallium Oxide Phase Formation
The direct influence of zirconium on the phase formation of gallium oxide is not extensively documented, with research often focusing on the inverse relationship: the effect of gallium on the stabilization of zirconium oxide phases. However, studies on mixed-oxide systems provide insight into the interactions that govern phase behavior.
In systems containing both gallium and zirconium oxides, the addition of one oxide can significantly affect the phase composition and stability of the other. For instance, research on yttria-stabilized zirconia (YSZ) has shown that doping with gallium oxide (Ga₂O₃) alters the crystal phase composition and sintering behavior of the zirconia ceramic. nih.gov This modification, which includes a reduction in porosity, suggests that gallium ions play a role in the phase development of the host zirconia lattice. nih.gov
Conversely, the introduction of gallium ions through methods like focused ion beam (FIB) milling has been observed to cause phase transformations in zirconium oxide (ZrO₂) films. researchgate.net The bombardment by Ga⁺ ions can induce a transformation from the monoclinic to the tetragonal phase in ZrO₂, indicating that interactions at the atomic level can stabilize phases that would otherwise be metastable under those conditions. researchgate.net While these examples describe the effect of gallium on zirconia, they underscore the chemical affinity and interaction between the Ga-O and Zr-O systems, which is fundamental to understanding their mutual influence on phase formation.
Role of Zirconium and Gallium in Ternary System Phase Behavior
Both zirconium and gallium are significant elements in the study of ternary alloy systems, where their presence as a third component can fundamentally alter phase equilibria, leading to the formation of new ternary compounds and the stabilization of specific microstructures.
Role of Zirconium: Zirconium's role in ternary systems has been investigated across various alloys, where it often enhances mechanical properties and thermal stability. Its addition is crucial for defining the phase relationships and can result in the formation of unique ternary intermetallic phases. For example, in the Fe-Si-Zr system, zirconium is a key component for silicon steels, where it can form stable compounds that refine grain structure. Experimental investigations of Fe-Si-Zr have identified several ternary compounds and established isothermal sections that are vital for materials design. researchgate.net
Similarly, studies of the Fe-Zr-Y ternary system at high temperatures have led to the discovery of new ternary compounds and the determination of solid solubility limits. nih.govmdpi.com These findings are critical for the development of materials used in nuclear applications, where zirconium-based alloys are valued for their corrosion resistance and mechanical strength. nih.gov
Research Findings on Zirconium in Ternary Systems
| Ternary System | Investigated Temperatures | Key Findings |
|---|---|---|
| Fe-Si-Zr | 1273 K and 1373 K | Established isothermal sections; identified binary and ternary phases; discovered a new phase (τ9). researchgate.net |
| Fe-Zr-Y | 973 K and 1073 K | Determined phase relations; discovered new ternary compounds (τ3-Fe₃ZrY and τ4-Fe₁₀Zr₅Y₂); measured solid solubility of Y in Fe₂Zr. nih.govmdpi.com |
Role of Gallium: Gallium is widely used to create alloys, and its role in a ternary system is to modify the phase diagram, influencing melting points and promoting the formation of intermetallic compounds. wikipedia.org As a Group 13 element, its chemical behavior allows it to form stable compounds with a variety of metallic elements. When introduced into a binary system, gallium interacts with the constituent elements to alter phase stability, solubility limits, and the temperature ranges of various phase fields. The specific phase behavior depends on the chemical affinities between gallium and the other two components in the ternary system.
Synthesis Methodologies for Gallium Zirconium Intermetallic Compounds and Advanced Zirconium Gallium Materials
Melt-Based Synthesis Techniques for Gallium-Zirconium Intermetallics
The synthesis of gallium-zirconium intermetallic compounds primarily relies on melt-based techniques that can achieve the high temperatures necessary to melt and alloy these elements. These methods are chosen for their ability to create homogeneous alloys, which can then be subjected to further thermal processing to refine their microstructure and properties.
Arc Melting and Subsequent Annealing Processes
Arc melting is a widely utilized method for synthesizing a variety of intermetallic alloys, including those containing gallium and zirconium. mdpi.comub.edu This technique employs an electric arc generated between a non-consumable tungsten electrode and the raw materials placed in a water-cooled copper crucible. ub.edu The entire process is conducted in a high-purity inert atmosphere, typically argon, to prevent oxidation and contamination of the reactive metals. mdpi.comub.edu
The key steps in the arc melting process for preparing gallium-zirconium alloys are as follows:
Material Preparation: High-purity gallium and zirconium are weighed in the desired stoichiometric ratios.
Melting: The materials are melted together under the intense heat of the electric arc. youtube.com To ensure homogeneity, the resulting ingot is typically flipped and re-melted multiple times. mdpi.com
Cooling: The molten alloy cools rapidly on the water-cooled copper hearth, leading to a solidified ingot. ub.edu This rapid cooling can result in a non-equilibrium microstructure. ub.edu
Following the initial synthesis by arc melting, a crucial subsequent step is annealing. This heat treatment process is essential for achieving a more homogeneous and stable microstructure. tantalum-niobium.com Annealing involves heating the as-cast ingot to a specific temperature below its melting point and holding it for a prolonged period. This allows for atomic diffusion, which helps to relieve internal stresses, reduce defects, and promote the formation of desired intermetallic phases. mdpi.com For zirconium alloys, annealing temperatures can range from 530 to 700°C to achieve a recrystallized structure. tantalum-niobium.com
High-Frequency Induction Melting for Gallium-Containing Alloys
High-frequency induction melting (HFIM) presents an alternative melt-based approach for the synthesis of alloys. met3dp.com This method utilizes electromagnetic induction to generate heat directly within the metallic charge. met3dp.com A high-frequency alternating current is passed through a copper coil, creating a rapidly oscillating magnetic field. met3dp.com This field induces eddy currents within the raw materials, and the resistance to the flow of these currents generates the heat required for melting. met3dp.com
The advantages of high-frequency induction melting for producing gallium-containing alloys include:
Clean Melting: As it is a crucible-less or non-contaminating crucible method, it minimizes impurities. met3dp.com
Precise Temperature Control: The power input can be accurately controlled, allowing for precise management of the melt temperature. met3dp.com
Stirring Action: The induced currents create a natural stirring effect in the molten metal, promoting homogeneity.
While specific research detailing the high-frequency induction melting of gallium-zirconium is not abundant, the technique is versatile and applicable to a wide range of ferrous and non-ferrous alloys. met3dp.com The process can also be conducted under a vacuum or in an inert atmosphere, which is crucial for preventing the oxidation of reactive elements like zirconium and gallium. met3dp.com
Crystal Growth Methods for Gallium-Oxide Systems with Zirconium Doping
The production of high-quality, large-sized single crystals of β-gallium oxide (β-Ga2O3), a wide-bandgap semiconductor, is critical for its application in high-power electronics and optoelectronic devices. csmantech.orgresearchgate.net Various melt-based crystal growth techniques have been developed and refined to produce these crystals, with doping being a key strategy to control their electrical properties. Zirconium is one of the dopants used to achieve n-type conductivity in β-Ga2O3. researchgate.netspiedigitallibrary.org
Czochralski Technique and Edge-Defined Film-Fed Growth (EFG) for β-Ga2O3
The Czochralski (CZ) method is a prominent technique for growing large, high-quality single crystals of various semiconductor materials, including β-Ga2O3. csmantech.orgaip.org The process involves dipping a seed crystal into a melt of the material held in a crucible (typically iridium for gallium oxide) and then slowly pulling it upwards while rotating. csmantech.orgaip.org The temperature is carefully controlled to allow the crystal to grow from the seed. For β-Ga2O3, growth is often performed in an atmosphere containing oxygen to suppress the thermal decomposition of the gallium oxide melt. aip.orgmdpi.com The CZ method has been successfully used to grow 2-inch diameter Si-doped and other doped β-Ga2O3 crystals. aip.org
The Edge-Defined Film-Fed Growth (EFG) technique is another commercially significant method for producing β-Ga2O3 substrates. csmantech.orgresearchgate.net In the EFG method, the molten material is drawn up through a die made of a material wetted by the melt (like iridium). The shape of the resulting crystal is determined by the shape of the top of the die. acs.org This technique allows for the growth of crystals with specific cross-sectional shapes, such as ribbons or sheets, which can be advantageous for wafer production. acs.org The EFG method has been instrumental in making β-Ga2O3 substrates commercially available and has been used to produce crystals up to 4 inches in diameter. researchgate.netsemanticscholar.org
Both CZ and EFG methods are suitable for incorporating dopants like zirconium into the β-Ga2O3 crystal structure during the growth process. spiedigitallibrary.orgsci-hub.red
Vertical Bridgman and Optical Float Zone Techniques in Gallium Oxide Growth
The Vertical Bridgman (VB) method is another melt-growth technique that has been successfully applied to β-Ga2O3. nii.ac.jpresearchgate.net In this method, a crucible containing the polycrystalline material is passed through a temperature gradient in a furnace. csmantech.org Crystallization begins at the cooler end, often initiated by a seed crystal, and progresses through the material as the crucible moves. nii.ac.jp The VB technique offers advantages such as the potential for lower defect densities due to a controlled thermal environment and the ability to grow crystals in various orientations. novelcrystal.co.jp Recent advancements have demonstrated the growth of 6-inch diameter β-Ga2O3 single crystals using the VB method. novelcrystal.co.jp
The Optical Float Zone (OFZ) technique is a crucible-free method that is particularly useful for growing high-purity crystals. researchgate.netmpg.de In this method, a polycrystalline feed rod is heated by focused light from halogen lamps, creating a molten zone. mpg.de A seed crystal is brought into contact with the molten zone from below, and as the feed rod and seed are moved relative to the heat source, a single crystal solidifies from the melt. researchgate.net The absence of a crucible minimizes contamination. fraunhofer.de The OFZ method has been used to grow undoped and doped β-Ga2O3 crystals. optica.orgresearchgate.net
| Crystal Growth Technique | Key Features for β-Ga2O3 |
| Czochralski (CZ) | Growth from a melt in a crucible, slow pulling and rotation of a seed crystal. csmantech.orgaip.org |
| Edge-Defined Film-Fed Growth (EFG) | Melt is drawn through a die, allowing for shaped crystal growth (e.g., ribbons). researchgate.netacs.org |
| Vertical Bridgman (VB) | Crucible with material is passed through a temperature gradient to control solidification. csmantech.orgnii.ac.jp |
| Optical Float Zone (OFZ) | Crucible-free method using focused light for melting, ideal for high-purity crystals. researchgate.netmpg.de |
Impact of Dopants (e.g., Zirconium) on Gallium Oxide Crystal Growth Morphology
The introduction of dopants, such as zirconium, into the gallium oxide melt can have a significant impact on the crystal growth process and the resulting crystal morphology and quality. Doping is essential for tuning the electrical properties of β-Ga2O3, with Zr acting as a shallow donor. researchgate.net
Research has shown that Zr-doping can be achieved in β-Ga2O3 crystals grown by various melt-based techniques. researchgate.netspiedigitallibrary.org However, the incorporation of dopants can present challenges. For instance, the segregation of dopants between the melt and the solid crystal can lead to non-uniform dopant distribution along the length of the grown crystal. spiedigitallibrary.org This segregation is dependent on the specific dopant and the growth conditions.
Solution-Based and Deposition Methods for Zirconium-Gallium Materials
Solution-based and deposition methods offer versatile routes to synthesize zirconium-gallium materials, particularly for creating coatings and thin films with controlled properties. These techniques allow for molecular-level mixing of precursors, which can lead to homogenous materials at lower processing temperatures compared to traditional solid-state methods.
The sol-gel process is a widely utilized chemical solution deposition technique for fabricating ceramic coatings, including gallium-doped zirconia (Ga-ZrO₂). nih.govpolimi.it This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process allows for the creation of uniform coatings on various substrates, which can be tailored to exhibit specific properties such as antibacterial activity and enhanced mechanical stability. nih.gov
The synthesis of gallium-doped zirconia coatings via the sol-gel method typically begins with zirconium and gallium precursors, often alkoxides or salts, dissolved in a suitable solvent, commonly an alcohol. researchgate.nettaylorfrancis.com For instance, zirconium n-propoxide can be used as the zirconium source. researchgate.net The crucial steps of the process are hydrolysis and polycondensation reactions, which are initiated by the addition of water and a catalyst (acid or base). The rate of these reactions significantly influences the structure and properties of the resulting gel and, consequently, the final coating.
Several parameters must be carefully controlled to achieve the desired coating characteristics:
Precursor Type: The choice of zirconium and gallium precursors affects the hydrolysis and condensation rates.
Solvent: The type of alcohol used as a solvent can influence the nanostructure and thermal evolution of the zirconia. taylorfrancis.com
Water-to-Alkoxide Molar Ratio (r): This ratio is a critical factor that affects the textural properties of the zirconia. For example, a higher water molar ratio can lead to a more highly crosslinked three-dimensional network. researchgate.net Studies have shown that varying this ratio impacts the surface area of the final material. researchgate.net
pH of the Solution: The pH affects the rates of hydrolysis and condensation, which in turn determines the size and morphology of the particles in the sol.
Aging and Drying: The conditions under which the gel is aged and dried are crucial for preventing cracks and ensuring the structural integrity of the coating.
Calcination Temperature: The final heat treatment temperature determines the crystallinity and phase of the zirconia. A calcination temperature of around 400 °C is often sufficient to crystallize the metastable tetragonal zirconia phase. researchgate.net
Research has demonstrated that uniform gallium-doped tetragonal zirconia coatings can be produced using this method. nih.gov These coatings have been shown to possess optimal mechanical stability and a hydrophilic nature. Biological investigations have indicated that these coatings can exhibit significant antimicrobial activity against certain pathogens while remaining cytocompatible with human cells. nih.gov
Key Parameters in Sol-Gel Synthesis of Ga-Doped Zirconia Coatings
| Parameter | Influence on Coating Properties | Typical Values/Ranges |
|---|---|---|
| Zr Precursor | Affects reaction kinetics and sol stability. | Zirconium n-propoxide, Zirconium (IV) acetylacetonate |
| Ga Precursor | Determines the doping level and homogeneity. | Gallium nitrate (B79036) |
| Solvent | Impacts nanostructure and thermal evolution. | Methanol (B129727), Ethanol, 2-Propanol |
| Water Molar Ratio (r) | Controls hydrolysis and network crosslinking, affecting surface area. | r = 2 to 6 |
| Calcination Temperature | Determines crystallinity and phase (e.g., tetragonal). | 400 °C - 600 °C |
While the primary focus is on gallium-zirconium, the synthesis of gallium-palladium (Ga-Pd) intermetallic compounds provides a relevant example of solution-based synthesis, specifically co-reduction, which can be adapted for other bimetallic systems. The co-reduction method is a chemical approach used to synthesize nanoparticles of alloys or intermetallic compounds from a solution containing salts of the constituent metals.
In a typical co-reduction synthesis of Ga-Pd nanoparticles, precursors of both gallium and palladium are dissolved in an appropriate solvent, often an organic one. A reducing agent is then introduced to reduce the metal ions to their elemental state, leading to nucleation and growth of the intermetallic nanoparticles. The process can be challenging due to the different reduction potentials of the metal ions. A palladium-mediated reduction of the gallium ion has been described as a viable, albeit sometimes expensive and laborious, route. nih.gov
The synthesis can also be achieved through a reactive metal-support interaction. For example, starting with palladium supported on gallium oxide (Pd/Ga₂O₃), a strong reduction in a hydrogen atmosphere at temperatures above 673 K can lead to the formation of Ga-Pd intermetallic compounds. nih.gov This method can result in a more homogeneous material due to a self-limiting formation mechanism. nih.gov
Various Ga-Pd intermetallic phases can be formed, such as GaPd, GaPd₂, and Pd₂Ga, each with a distinct crystal structure and stoichiometry. researchgate.net The formation of a specific phase is influenced by the initial stoichiometric ratio of the precursors and the reaction conditions, including temperature and reduction time. For instance, studies have identified the formation of Pd₂Ga, the most stable phase, after reduction with hydrogen in the temperature range of 573–673 K. researchgate.net These intermetallic compounds have shown promise as highly selective catalysts in reactions like the semi-hydrogenation of acetylene (B1199291), where the isolation of palladium active sites by gallium atoms modifies the catalytic properties. nih.govresearchgate.netmpg.de
Research Findings on Ga-Pd Intermetallic Synthesis
| Intermetallic Phase | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| GaPd, GaPd₂ | Co-reduction in organic solvents | Demonstrated high selectivity in catalysis but can be expensive. | nih.gov |
| Pd₂Ga | Reduction of Pd/Ga₂O₃ in H₂ | Forms at 573-673 K; identified as a highly stable phase. | researchgate.net |
| GaPd, Pd₃Ga₇ | Thermal treatment of stoichiometric mixtures | High thermal stability; structure remains intact up to ~600 K. | mpg.de |
Solid-State Synthesis and Processing of Gallium-Zirconium Alloys
Solid-state synthesis methods are crucial for producing bulk intermetallic compounds and alloys, often starting from elemental powders. These techniques rely on atomic diffusion in the solid state, which can be enhanced by mechanical energy or high temperatures.
Mechanical alloying (MA) is a solid-state powder processing technique that involves repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can produce homogenous alloys and intermetallic compounds, including those with nanocrystalline or amorphous structures, at or near room temperature. researchgate.net MA is particularly useful for synthesizing materials for hydrogen storage applications, as the resulting nanostructures and defects can improve the kinetics of hydrogen absorption and desorption. researchgate.netsciopen.com
In the context of hydrogen storage, zirconium-based alloys are of significant interest. nih.gov The application of mechanical alloying to produce gallium-zirconium intermetallic compounds for hydrogen storage would involve milling powders of elemental gallium and zirconium in a protective, inert atmosphere to prevent oxidation. The intense mechanical energy supplied during milling overcomes the kinetic barriers to alloying, leading to the formation of Ga-Zr phases.
The key parameters controlling the MA process include:
Milling Time: Sufficient milling time is required to achieve a homogenous alloy.
Milling Intensity (Speed): Higher speeds impart more energy, accelerating the alloying process.
Ball-to-Powder Ratio: This ratio influences the energy transfer efficiency during milling.
Milling Atmosphere: An inert gas (e.g., argon) is essential to prevent contamination.
While direct research on mechanically alloyed Ga-Zr for hydrogen storage is limited, studies on related systems like Ti-Zr and Mg-based alloys provide valuable insights. nih.govresearchgate.net For instance, MA has been shown to create amorphous phases in Ti-Zr-Mn alloys, which alters their hydrogen storage performance. nih.gov The formation of nanocrystalline structures through MA can create numerous grain boundaries and defects, which act as fast diffusion paths for hydrogen atoms, thereby enhancing the kinetics of hydriding and dehydriding. sciopen.com However, a potential drawback in some systems can be a loss of total hydrogen storage capacity. researchgate.net The formation of brittle zirconium hydrides is a known phenomenon that affects the mechanical properties of zirconium alloys. ams.org.cnosti.gov
The concept of in situ decomposition and self-activation involves using a stable intermetallic compound as a catalyst precursor. Under reaction conditions, this precursor undergoes a controlled transformation, decomposing to form a highly active and selective catalytic entity. This approach offers a pathway to creating complex, high-performance catalysts from well-defined starting materials. acs.orgnih.gov
This strategy can be applied to gallium-zirconium intermetallic systems for catalytic applications. An intermetallic Ga-Zr compound, when used as a catalyst precursor, could decompose under specific reaction atmospheres (e.g., oxidative or reductive) to form a composite material, such as gallium oxide clusters supported on zirconia (Ga₂O₃/ZrO₂) or metallic gallium nanoparticles on zirconia. The active catalyst is therefore the interface created in situ between the decomposed components. acs.orgresearchgate.net
An illustrative example from a related system is the oxidative decomposition of Cu₅₁Zr₁₄ in a methanol steam reforming mixture. This process yields a highly CO₂-selective Cu/t-ZrO₂ (copper on tetragonal zirconia) composite. acs.orgnih.gov The resulting catalyst exhibits significantly higher activity compared to conventionally prepared Cu/ZrO₂ systems. nih.gov Similarly, the intermetallic compound ZnPd can transform during catalysis to form a ZnPd-ZnO interface, which is believed to be the active phase. acs.orgnih.gov
The key factors governing this process are:
Thermodynamic Stability of the Intermetallic Precursor: The tendency of the compound to decompose depends on its formation enthalpy and the reaction conditions.
Reaction Atmosphere: The composition of the gas phase (e.g., presence of oxygen, water, or hydrogen) drives the decomposition process.
Temperature and Pressure: These parameters influence the kinetics and thermodynamics of the decomposition.
By carefully selecting the Ga-Zr intermetallic precursor and the reaction conditions, it is possible to steer the in situ decomposition to generate specific metal-oxide interfaces with tailored catalytic properties. This approach holds potential for developing novel catalysts for various chemical transformations. acs.orgresearchgate.net
Structural Characterization of Gallium Zirconium Compounds and Alloys
Crystallographic Investigations
Crystallographic analysis is the cornerstone for identifying and understanding the phases present in the Ga-Zr system. These techniques provide detailed information on the atomic arrangement, lattice parameters, and crystal symmetry, which are critical for interpreting the material's behavior.
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Refinement
X-ray Diffraction (XRD) is a primary and indispensable tool for the analysis of Ga-Zr compounds. It is routinely used for phase identification in both as-cast and annealed alloys by comparing the experimental diffraction patterns with established crystallographic databases. researchgate.netresearchgate.net In studies of the Ga-Zr system, XRD analysis of alloys prepared by arc melting and subsequent annealing is used to identify the equilibrium phases present at various compositions and temperatures. researchgate.net
For more complex systems, such as ternary gallides involving zirconium and palladium, single-crystal XRD provides definitive structural solutions. For instance, the structure of the ternary compound Zr₁₂Pd₄₀Ga₃₁ was determined using single-crystal X-ray diffraction, revealing a new hexagonal structure type. au.dkau.dk The data collected allows for the precise determination of lattice parameters (a, b, c, α, β, γ), space group, and atomic positions within the unit cell. au.dkcrystallography.net Rietveld refinement of powder XRD data is another powerful method used to obtain detailed structural information, including lattice parameters and site occupancy, especially in substituted intermetallic systems. mdpi.com
Electron Backscatter Diffraction (EBSD) and Microtexture Analysis in Zirconium Alloys
Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to determine the crystallographic orientation of grains in a polycrystalline sample. While specific EBSD studies focused solely on binary Ga-Zr alloys are not extensively documented, the technique is widely applied to zirconium alloys for microtexture analysis. mudring.orgdokumen.pub EBSD maps provide data on grain size, grain boundary characteristics, and the presence of crystallographic texture (preferred orientation), which significantly influence the mechanical properties of the material. mdpi.com Given that zirconium alloys are used in demanding applications, understanding and controlling texture is critical. The application of EBSD to Ga-Zr alloys would allow for the characterization of grain morphology and orientation relationships between different intermetallic phases, providing insight into the material's processing history and mechanical anisotropy.
High-Resolution Scanning Transmission Electron Microscopy (STEM) for Atomic Structure
High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) offers the capability to image materials with atomic resolution. This technique is crucial for examining the atomic structure of crystal defects, interfaces, and the morphology of nanometer-scale phases that cannot be resolved by other methods. ukrintei.uaamazonaws.com In the context of Ga-Zr intermetallics, STEM can be used to directly visualize the atomic arrangement in different crystal structures, identify stacking faults or dislocations, and characterize the interfaces between different Ga-Zr phases or between a Ga-Zr particle and a matrix material. Annular dark-field (ADF) imaging in STEM, where the image contrast is sensitive to the atomic number (Z-contrast), is particularly useful for distinguishing between gallium and zirconium atoms in the crystal lattice. amazonaws.comnubip.edu.ua
Atom Probe Tomography (APT) for Nanometer-Scale Elemental Distribution
Atom Probe Tomography (APT) is a unique analytical technique that provides three-dimensional (3D) chemical mapping with near-atomic resolution. helmholtz-berlin.de It is capable of determining the precise location and identity of individual atoms within a small volume of material, making it exceptionally powerful for studying nanoscale chemical phenomena. While specific applications of APT to the Ga-Zr binary system are not widely reported, the technique offers significant potential. For example, in complex Ga-Zr intermetallics with mixed atomic sites, APT could experimentally verify the distribution of Ga and Zr atoms on the different crystallographic sites. iaea.org It could also be used to detect and characterize nanoscale precipitates or elemental segregation to grain boundaries, which can have a profound impact on the mechanical and chemical properties of the alloy. helmholtz-berlin.de
Analysis of Specific Gallium-Zirconium Intermetallic Structures
The Ga-Zr binary system contains numerous intermetallic compounds, each with a distinct crystal structure. Experimental investigations, often combined with first-principles calculations and CALPHAD (Calculation of Phase Diagrams) modeling, have been employed to identify and characterize these phases. researchgate.netresearchgate.net The established intermetallic compounds in the Ga-Zr system include Ga₃Zr, Ga₂Zr, α-GaZr, Ga₅Zr₃, Ga₃Zr₂, Ga₄Zr₅, Ga₂Zr₃, Ga₃Zr₅, and GaZr₂. researchgate.netresearchgate.netpolymtl.ca In addition to these binary phases, complex ternary structures, such as Zr₁₂Pd₄₀Ga₃₁, have been synthesized and characterized. au.dkau.dk
The crystallographic details for these compounds, compiled from various research and database sources, are summarized in the table below.
| Compound | Pearson Symbol | Space Group | Crystal System | Prototype |
| GaZr₂ | tI12 | I4/mcm | Tetragonal | |
| Ga₃Zr₅ | hP16 | P6₃/mcm | Hexagonal | |
| Ga₂Zr₃ | tP10 | P4/mbm | Tetragonal | Si₂U₃ |
| Ga₄Zr₅ | hP18 | P6₃/mcm | Hexagonal | |
| α-GaZr | tI16 | I4₁/amd | Tetragonal | |
| Ga₃Zr₂ | oF40 | Fdd2 | Orthorhombic | Al₃Zr₂ |
| Ga₅Zr₃ | oC32 | Cmcm | Orthorhombic | |
| Ga₂Zr | CMMM | Orthorhombic | Ga₂Zr | |
| Ga₃Zr | Tetragonal | D0₂₂ | ||
| Zr₁₂Pd₄₀Ga₃₁ | hP166 | P6/mmm | Hexagonal | Zr₁₂Pd₄₀Ga₃₁ |
Table 1: Crystallographic data for selected Gallium-Zirconium intermetallic compounds. Data sourced from au.dkau.dkcrystallography.netdokumen.pubtopologicalquantumchemistry.frosti.govaip.orgstudylib.netaip.orgtandfonline.comiucr.org. Note: α-GaZr refers to the GaZr phase. Some structures, like Ga₃Zr, have been primarily investigated through theoretical calculations. researchgate.net
Microstructural Evolution and Crystalline Integrity
The microstructure of gallium-zirconium alloys, which dictates their macroscopic properties, is the result of their thermal and processing history. The evolution of this microstructure is typically studied by preparing alloys through methods like arc melting followed by controlled annealing at specific temperatures to achieve equilibrium. researchgate.net The resulting microstructures are then analyzed using techniques such as optical microscopy and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) to identify the phases present, their morphology, and their distribution. researchgate.netresearchgate.net
Effect of Gallium Introduction on Zirconia Crystallinity and Phases
The introduction of gallium, typically as gallium oxide (Ga₂O₃), into zirconia (ZrO₂) has a notable influence on its crystallographic and microstructural properties. Research indicates that this influence varies depending on the specific zirconia system and the concentration of gallium.
Further research using a sol-gel method to prepare zirconia-gallia powders showed that the addition of galia (Ga₂O₃) can suppress the crystal growth process in zirconia. royalsocietypublishing.org This results in finer nano-powders with a higher surface area compared to pure zirconia. royalsocietypublishing.org The resulting phases were dependent on both the composition and the calcination temperature, forming either tetragonal or mixed tetragonal-monoclinic solid solutions. royalsocietypublishing.org In scandia-stabilized zirconia, co-doping with Ga³⁺ was found to stabilize the cubic phase at room temperature. frontiersin.org
Table 1: Summary of Gallium's Effect on Zirconia Properties This table is interactive. Click on the headers to sort.
| Zirconia System | Gallium's Effect on Crystallinity | Effect on Crystalline Phases | Other Microstructural Changes | Source(s) |
|---|---|---|---|---|
| Sulfated Zirconia (for Pd catalysts) | Affects (can lower) crystallinity. | Does not change the ratio of monoclinic and tetragonal phases. | - | Current time information in Dodge County, US., samaterials.com |
| 5 mol% Yttria-Stabilized Zirconia (5Y-ZrO₂) | Does not significantly affect crystallinity. | Consists of two tetragonal phases; Ga₂O₃ dissolves into the zirconia lattice. | Decreases lattice volume; reduces pore size and concentration. | researchgate.net |
| Zirconia-Galia (sol-gel prepared) | Suppresses crystal growth, leading to finer nano-powders. | Forms tetragonal or mixed tetragonal-monoclinic solid solutions. | Higher surface area compared to pure zirconia. | royalsocietypublishing.org |
| Scandia-Stabilized Zirconia | - | Stabilizes the cubic phase at room temperature. | - | frontiersin.org |
Hydride Precipitation Morphology and Microstructure in Zirconium Alloys
Zirconium alloys are susceptible to hydrogen absorption, particularly in high-temperature aqueous environments, leading to the precipitation of brittle hydride phases when the hydrogen concentration exceeds the terminal solid solubility. ams.org.cniaea.orgresearchgate.net These hydrides significantly impact the mechanical integrity of the alloys. arxiv.org Research into Zr-V-Fe getter alloys has shown that substituting iron with gallium can influence hydrogen interaction, with one study noting that this substitution led to a decrease in hydrogen sorption speeds compared to the original alloy. researchgate.net However, detailed studies focusing specifically on the influence of gallium as an alloying element on the morphology and microstructure of hydride precipitates in common zirconium alloys are not widely available in the reviewed literature.
The general characteristics of hydride precipitation in zirconium alloys are well-documented.
Hydride Phases and Morphology: The most common hydride phase observed is the face-centered cubic (FCC) δ-hydride. ams.org.cnosti.gov A metastable, FCC-structured γ-hydride is also frequently observed, often acting as a transitional phase during the initial stages of precipitation, especially under rapid cooling conditions. ams.org.cnresearchgate.net The transition sequence under continuous hydrogen charging at room temperature has been observed as γ-ZrH → δ-ZrH₁.₆₆ → ε-ZrH₂. xjtu.edu.cn Hydrides typically form as platelets or in a "dendritic" shape. iaea.orgmdpi.com The formation of these precipitates involves significant volumetric swelling, which can cause localized stress and surface blistering. frontiersin.orgxjtu.edu.cn
Microstructure and Orientation: Hydride platelets can be found both within the grains (intragranular) and at grain boundaries (intergranular). mdpi.com Their size, spacing, and distribution are heavily influenced by factors such as the cooling rate from elevated temperatures. ams.org.cnresearchgate.net Rapid cooling generally results in finer, more dispersed hydride platelets. ams.org.cnresearchgate.net The orientation of these hydride precipitates relative to the hexagonal close-packed (HCP) α-Zr matrix is a critical factor. A commonly observed orientation relationship is {0001}α-Zr // {111}δ-hydride. xjtu.edu.cnmdpi.com The orientation can be influenced by applied stress, which can cause hydrides to reorient in a direction that may increase the risk of fracture.
Table 2: Common Hydride Characteristics in Zirconium Alloys This table is interactive. Click on the headers to sort.
| Characteristic | Description | Influencing Factors | Source(s) |
|---|---|---|---|
| Common Phases | δ-hydride (FCC), γ-hydride (FCC, often metastable) | Cooling rate, alloying elements (e.g., Nb promotes γ-hydride) | ams.org.cn, researchgate.net, |
| Morphology | Platelets, dendritic structures, surface blisters | Cooling rate, stress, hydrogen concentration | mdpi.com, iaea.org, frontiersin.org |
| Typical Location | Intragranular and intergranular | Microstructure, grain boundary characteristics | mdpi.com, |
| Orientation Relationship | Commonly {0001}α-Zr // {111}δ-hydride | Crystallography of the matrix, applied stress | mdpi.com, xjtu.edu.cn, |
| Effect of Cooling Rate | Rapid cooling leads to finer, more dispersed hydrides. | Thermal history | ams.org.cn, researchgate.net |
Gallium Ion Damage and Microstructural Changes in Polycrystalline Zirconium
The use of focused ion beams (FIB), which commonly employ gallium (Ga⁺) ions, for sample preparation and modification is a widespread technique in materials science. However, the energetic Ga⁺ ions inevitably induce damage and microstructural changes in the target material. In polycrystalline zirconium, this ion damage is a significant concern that can complicate analysis. iaea.org
The interaction of the Ga⁺ ion beam with the zirconium surface creates a damage layer that can be several to tens of nanometers thick. This layer is characterized by a variety of microstructural defects. Direct observations have identified the presence of voids, dislocations, and point defects. In some cases, the damage can be severe enough to cause amorphization of the zirconium structure. The implantation of gallium ions can also lead to the formation of new crystalline phases due to localized heating and ion implantation effects. iaea.org
Research has shown that the extent of the damage is not uniform across a polycrystalline sample but is highly sensitive to the crystallographic orientation of the individual zirconium grains. ams.org.cn The damage kinetics can differ by as much as an order of magnitude between different orientations. ams.org.cn This orientation-sensitive damage has been rationalized by considering the linear density of atoms and the corresponding scattering cross-sections for the impinging gallium ions. ams.org.cn The damage created by the ions can also lead to irradiation hardening of the material. iaea.org
Table 3: Microstructural Effects of Gallium Ion Damage on Polycrystalline Zirconium This table is interactive. Click on the headers to sort.
| Damage Type | Description | Key Observations | Source(s) |
|---|---|---|---|
| Defect Formation | Creation of voids, dislocations, and point defects within the damage layer. | Damage layer thickness can be several to tens of nanometers. | |
| Amorphization | Loss of crystalline structure in the irradiated region. | Can occur as a result of heavy ion bombardment. | |
| Phase Changes | Induction of new crystalline phases. | Can be caused by localized heating and Ga⁺ implantation. | iaea.org |
| Orientation Sensitivity | The rate and extent of damage depend on the crystallographic orientation of the grain. | Damage kinetics can vary by an order of magnitude between grains. | ams.org.cn, |
| Irradiation Hardening | Increase in the material's hardness due to the induced defects. | A common effect of ion irradiation in metals. | iaea.org |
Electronic Structure and Advanced Computational Investigations of Gallium Zirconium Systems
Density Functional Theory (DFT) Studies on Gallium-Zirconium Compounds
Density Functional Theory (DFT) has become a cornerstone of computational materials science, offering a favorable balance between accuracy and computational cost for studying multi-atom systems. neuroquantology.comosti.gov It is employed to calculate the total energy of a system based on its electron density, thereby allowing for the prediction of a wide range of material properties. neuroquantology.com
The electronic band structure and the density of states (DOS) are fundamental to understanding the electronic properties of a material, such as its conductivity. DFT calculations have been applied to various gallium-zirconium compounds to map these characteristics.
For instance, studies on the intermetallic single crystals ZrGa₂ and ZrGa₃ have utilized the full potential linearized augmented plane wave (FP-LAPW) method to calculate their band structures and DOS. researchgate.net These calculations revealed a significant difference in the band dispersion when moving from ZrGa₂ to ZrGa₃, which is attributed to their different crystal structures (four formula units per unit cell for ZrGa₂ versus two for ZrGa₃). researchgate.net A key finding was the strong hybridization between the zirconium and gallium atomic states, which gives rise to strong covalent bonding between these atoms. researchgate.net
In the realm of nanomaterials, DFT has been used to investigate zirconium nanoclusters and the effect of doping. neuroquantology.comresearchgate.net Calculations on pure zirconium nanoclusters (Zr₈, Zr₁₀, Zr₁₂, Zr₁₄) and those doped with elements like germanium showed that they behave as semiconductors, with calculated energy gaps ranging from approximately 0.72 eV to 0.97 eV. neuroquantology.comresearchgate.net Furthermore, investigations into quasi-one-dimensional crystals, such as those containing Zr₈C₁₂ metcar chains encapsulated in GaN nanotubes, show that the electronic spectrum is primarily a superposition of the properties of the nanotube and the encapsulated chain, leading to a metallic-like state with no forbidden energy gap. doi.org
Table 1: Calculated Electronic Properties of Select Gallium-Zirconium Systems This table is interactive. Click on the headers to sort the data.
| Compound/System | Computational Method | Key Finding | Calculated Band Gap (eV) | Reference |
|---|---|---|---|---|
| ZrGa₂ | FP-LAPW (DFT) | Strong hybridization of Zr-Ga states, covalent bonding. | Metallic | researchgate.net |
| ZrGa₃ | FP-LAPW (DFT) | Strong hybridization of Zr-Ga states, covalent bonding. | Metallic | researchgate.net |
| Zr₁₄ (nanocluster) | B3LYP/3-21G (DFT) | Semiconductor-like behavior in nanoclusters. | ~0.72 - 0.97 | neuroquantology.comresearchgate.net |
| Zr₈C₁₂@GaN-NT | Tight-Binding (Hückel) | System transitions to a metal-like state. | ~0 (Metallic) | doi.org |
Ab initio (or first-principles) calculations predict material properties directly from fundamental quantum mechanical principles without empirical parameters. diva-portal.org This approach is crucial for predicting the existence and properties of new, un-synthesized compounds.
Heusler alloys, a class of intermetallic compounds with diverse and tunable properties, are a major focus of ab initio studies. Research on Zr-based full-Heusler alloys like Zr₂FeZ (where Z = Al, Ga, In) has been conducted to analyze their potential for spintronic applications. researchgate.net Using ab-initio calculations, the ground state energies for both Cu₂MnAl-type and Hg₂CuTi-type structures were determined, predicting that the ferromagnetic state is more stable than the non-magnetic state. researchgate.net For Zr₂FeGa in the Cu₂MnAl structure, the calculations predict a metallic character. researchgate.net
Investigations have also extended to double half-Heusler (DHH) compounds. preprints.org For the series Ti₂Pt₂ZSb (Z = Al, Ga, In), DFT calculations showed that the compounds are energetically favorable. preprints.org Specifically, Ti₂Pt₂GaSb is predicted to be a non-magnetic semiconductor with a direct bandgap of 1.40 eV. preprints.org
Another class of materials, the MAX phases, which are layered hexagonal carbides and nitrides, have also been studied. Ab initio predictions on the surface stability and electronic structure of M₂AC phases, including Zr₂GaC, provide essential information for their application in thin-film technologies. osti.gov
Table 2: Predicted Properties of Gallium-Zirconium Heusler and MAX Phase Compounds This table is interactive. Click on the headers to sort the data.
| Compound | Compound Type | Computational Method | Predicted Magnetic State | Predicted Electronic Property | Reference |
|---|---|---|---|---|---|
| Zr₂FeGa | Full-Heusler (L2₁) | Ab-initio (DFT) | Ferromagnetic | Metallic | researchgate.net |
| Ti₂Pt₂GaSb | Double Half-Heusler | DFT (HSE06) | Non-magnetic | Semiconductor (Direct Gap: 1.40 eV) | preprints.org |
| Zr₂GaC | MAX Phase | Ab-initio (DFT) | - | Metallic | osti.gov |
First-principles calculations are a powerful tool for predicting the mechanical properties and stability of crystalline solids. By calculating the total energy of a crystal as a function of applied strain, one can derive the elastic constants (e.g., C₁₁, C₁₂, C₄₄), which are fundamental indicators of mechanical response. researchgate.netmdpi.com These constants must satisfy specific stability criteria (Born stability criteria) for the crystal structure to be mechanically stable. researchgate.net
From the elastic constants, important mechanical descriptors such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (σ) can be calculated using approximations like the Voigt-Reuss-Hill (VRH) scheme. researchgate.net These moduli quantify a material's resistance to volume change, shape change, and elastic deformation, respectively. The ratio of bulk to shear modulus (B/G), known as Pugh's ratio, provides an empirical prediction of ductility (a high ratio, typically > 1.75, suggests ductile behavior) versus brittleness. researchgate.net
For example, first-principles calculations on Cu-Ga intermetallic compounds, such as CuGa₂ and Cu₉Ga₄, have been used to evaluate their thermodynamic and mechanical stability. researchgate.net The results showed that Cu₉Ga₄ possesses superior mechanical properties, including a larger bulk modulus, shear modulus, and Young's modulus compared to CuGa₂. researchgate.net Similarly, DFT studies on cubic zirconium dioxide (c-ZrO₂) have confirmed its mechanical stability, yielding a calculated bulk modulus of 241 GPa and a Young's modulus of 315.91 GPa, which align well with other theoretical work. mdpi.commdpi.com These computational predictions are vital for understanding the reliability of materials in structural applications. researchgate.net
Table 3: Calculated Mechanical Properties of Zirconium- and Gallium-Containing Compounds This table is interactive. Click on the headers to sort the data.
| Compound | Computational Method | Bulk Modulus (B) [GPa] | Shear Modulus (G) [GPa] | Young's Modulus (E) [GPa] | Pugh's Ratio (B/G) | Reference |
|---|---|---|---|---|---|---|
| c-ZrO₂ | DFT (B3LYP) | 241 | - | 315.91 | - | mdpi.com |
| Pt₃Zr | DFT | - | - | - | 2.212 | researchgate.net |
| CuGa₂ | First-Principles | < Cu₉Ga₄ | < Cu₉Ga₄ | < Cu₉Ga₄ | - | researchgate.net |
| Cu₉Ga₄ | First-Principles | > CuGa₂ | > CuGa₂ | > CuGa₂ | - | researchgate.net |
DFT calculations are crucial for determining how dopant atoms incorporate into a host crystal lattice. This includes identifying the most energetically favorable lattice site for the dopant and understanding the interactions between dopant atoms, which can influence their distribution and tendency to form clusters or precipitates. aip.org
A relevant example is the doping of gallium into the garnet-type solid electrolyte Li₇La₃Zr₂O₁₂ (LLZO), a compound containing both gallium and zirconium. acs.orgresearchgate.net Understanding the precise location of Ga³⁺ is critical for its role in stabilizing the highly conductive cubic phase. acs.orgacs.org While early studies suggested various possible sites, recent work combining experimental evidence with computational analysis has clarified that Ga dopants predominantly occupy the tetrahedral 24d Li⁺ site in the LLZO lattice. acs.org Atomistic simulations using interatomic potentials have also been used to study the effects of Ga doping, confirming its stabilizing effect on the cubic phase. acs.org
Conversely, zirconium has been studied as a dopant in materials like β-Ga₂O₃. aip.org In a parallel study on hafnium (Hf) doping in β-Ga₂O₃, which is chemically similar to Zr, first-principles calculations were used to determine site preference. aip.org The calculations found that Hf dopants strongly prefer the octahedral Ga site over the tetrahedral site by an energy of 0.68 eV. aip.org Furthermore, a repulsive interaction of 0.17 eV was calculated between Hf atoms on neighboring sites, indicating a resistance to the formation of precipitates. aip.org These types of analyses are vital for designing doped materials with tailored electronic properties.
Semi-Empirical Quantum Chemical Methods for Zirconium-Containing Complexes
While DFT is powerful, its computational cost can be prohibitive for very large systems or long-timescale simulations, such as molecular dynamics. researchgate.net Semi-empirical quantum chemical methods offer a faster alternative by incorporating approximations and empirical parameters derived from experimental or high-level computational data. mpg.de
The Density Functional Tight Binding (DFTB) method is a prominent semi-empirical approach that approximates DFT. researchgate.net A recent development has been the extension of the DFTB3 method, using the 3OB (third-order, bio-organic) parameter set, to include zirconium. nih.govresearcher.life This parametrization is a significant step forward, enabling the efficient study of complex zirconium-containing systems relevant to both materials science and biomedical applications. nih.govresearcher.liferesearchgate.net
The development process involved creating parameters for Zr that are consistent with the existing 3OB set for elements like C, H, N, O, P, S, and various metals. nih.govresearchgate.net To ensure accuracy, the new parametrization was extensively validated. Zirconium-ligand association and reaction energies calculated with DFTB3/3OB were compared against results from higher-level quantum chemistry methods, including Møller–Plesset perturbation theory (MP2) and DFT (using PBE and B3LYP functionals). nih.govresearcher.life
A structural validation was performed on 1,897 zirconium-containing compounds from the Cambridge Structural Database, which showed an average root mean square deviation comparable to other semi-empirical methods and even a novel neural network potential. researchgate.netnih.gov To further test its applicability, the method was used to perform extensive molecular dynamics simulations on large, complex systems like the metal-organic frameworks (MOFs) UiO-66 and UiO-67, with results demonstrating good agreement with experimental measurements. researchgate.netnih.gov
Validation of Computational Models with Quantum Chemical References
The accuracy of large-scale computational simulations, such as those based on classical mechanics, hinges on the quality of the underlying models. For gallium-zirconium systems, particularly in complex environments like alloys or coordination complexes, it is crucial to validate these models against high-fidelity quantum chemical references. This process ensures that the simplified classical potentials can reliably reproduce quantum mechanical effects that govern material and molecular properties.
Quantum mechanics (QM) based methods, like Density Functional Theory (DFT), provide a more accurate description of the electronic structure and interatomic forces but are computationally intensive. nih.govacs.orgchemrxiv.org They serve as a "gold standard" for validating more efficient classical models. For instance, in the study of Ga-Zr intermetallic compounds, first-principles DFT calculations have been employed to compute the enthalpies of formation for various phases, including GaZr₂, Ga₃Zr₅, and αGaZr. researchgate.net These quantum-derived thermodynamic data provide a benchmark for the parameterization and validation of CALPHAD (Calculation of Phase Diagrams) models, which are used for broader thermodynamic assessments and predictions of phase equilibria. researchgate.net
Similarly, in the realm of coordination chemistry, theoretical work on zirconium chelation has been predominantly informed by DFT-based calculations. nih.govacs.orgchemrxiv.org These studies have been used to predict the most stable coordination structures of Zr⁴⁺ with ligands like desferrioxamine (DFO), suggesting seven- or eight-coordinated complexes are most stable. acs.org However, DFT calculations often neglect thermal effects and the dynamic role of the solvent. nih.govacs.orgchemrxiv.org Classical molecular dynamics (MD) simulations, which can incorporate these effects, are therefore validated by ensuring they can reproduce key quantum chemical findings, such as coordination geometries and bond characteristics, before being used to explore larger-scale dynamic phenomena. nih.gov This hierarchical approach, where QM calculations inform and validate classical force fields, is a cornerstone of modern computational materials science, enabling the predictive modeling of complex systems. acs.orgnih.gov
A key challenge in developing these models is accounting for polarization and charge transfer effects, which are inherently quantum mechanical. Models like the 12-6-4 Lennard-Jones potential with dummy atoms have been developed for ions like Zr⁴⁺ to include ion-induced dipole interactions, with parameters calibrated to reproduce experimental solvation free energies and coordination numbers, providing a bridge between quantum reality and classical simulation. acs.org
Molecular Dynamics Simulations of Zirconium-Containing Metal-Organic Frameworks
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic behavior of Zirconium-containing Metal-Organic Frameworks (Zr-MOFs) at the atomic level. mdpi.com These simulations provide insights into structural stability, defect mechanisms, and the interactions with guest molecules, which are often difficult to probe experimentally. acs.orgmdpi.com Zr-MOFs, such as the widely studied UiO-66, are known for their exceptional chemical and thermal stability, making them promising for applications in gas separation, catalysis, and sensing. rsc.org
MD simulations have been crucial in understanding the role of defects, which are nearly ubiquitous in MOFs and can be critical for applications like catalysis. acs.org Simulations of missing cluster or linker defects in Zr-UiO-66 have shown how these imperfections alter the framework's interaction with solvent molecules. acs.org For example, first-principle MD simulations revealed that protic solvents like water can induce dynamic structural rearrangements in UiO-66, leading to the formation of defects with undercoordinated metal nodes. rsc.org
A significant focus of MD studies on Zr-MOFs is the interaction with water. These simulations examine the spatial arrangement of water molecules within the MOF pores and their affinity for specific sites. rsc.org Different modeling approaches, such as those using direct Lorentz-Berthelot mixing rules versus hybrid mixing, can predict different primary interaction sites—either with linker oxygen atoms or with hydroxyl groups on the zirconium clusters—which in turn affects the predicted mobility and diffusion of water within the pores. rsc.org Furthermore, simulations have been used to model the exchange of solvent molecules, showing, for instance, that water molecules can gradually replace DMF molecules coordinated to the zirconium centers in defective UiO-66, a result consistent with experimental observations. acs.org
The development of accurate force fields is paramount for these simulations. To this end, nonbonded dummy atom models have been created for eight-coordinated Zr⁴⁺ to better capture ion-induced dipole interactions. acs.org These models are validated against known properties and are designed to be transferable to other Zr-MOFs with different organic linkers, enhancing the predictive power of MD simulations across a range of materials. acs.org
| Zr-MOF System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| UiO-66 (Zr-based) | Effect of protic solvents (water, methanol) | Solvents can induce dynamic structural rearrangements and the formation of defects with undercoordinated metal nodes. | rsc.org |
| Zr-UiO-66, Zr-PCN-222 | Development of a nonbonded dummy atom model for Zr⁴⁺ | The model reproduces detailed structural information and is transferable to other eight-coordinated Zr(IV) systems. | acs.org |
| Defective Zr-UiO-66 | Solvent exchange dynamics | Simulations showed that water molecules gradually replace coordinated DMF molecules at defect sites, consistent with experimental data. | acs.org |
| Pristine and Defective UiO-66 | Impact of water loading | Water molecules preferentially cluster around zirconium clusters. The choice of force field mixing rules affects the predicted interaction sites and water mobility. | rsc.org |
Theoretical Insights into Gallium and Zirconium Coordination Chemistry
Theoretical and computational methods provide profound insights into the coordination chemistry of gallium and zirconium, clarifying complex behaviors in solution that are challenging to characterize experimentally. nih.govacs.org Both Ga(III) and Zr(IV) are hard Lewis acids, with Zr(IV) being exceptionally acidic, leading to strong hydrolysis over nearly the entire pH range and the formation of highly stable complexes. acs.orgscispace.com
Zirconium(IV) Coordination: The coordination chemistry of Zr(IV) is complex due to its high charge, propensity for hydrolysis, and the spectroscopic inactivity of its d⁰ electron configuration. acs.org Computational studies, particularly DFT, have been vital in understanding the structure of Zr(IV) complexes. nih.govacs.orgchemrxiv.org For example, in the case of the Zr⁴⁺-desferrioxamine (DFO) complex, a key system for radiopharmaceutical applications, DFT calculations have been used to argue for the stability of seven- or eight-coordinated structures, where the six oxygen atoms of DFO are supplemented by one or two water molecules. acs.org
Classical molecular dynamics simulations offer a complementary perspective by including temperature, entropy, and dynamic solvent effects, which are often neglected in DFT calculations. nih.govacs.org MD studies of Zr⁴⁺ in water have examined the thermodynamics of chelation, revealing a more complex picture than static calculations alone. nih.gov These simulations show that while an isolated Zr⁴⁺ ion coordinates with approximately eight water molecules, this number changes upon ligand binding. acs.org Such studies highlight the importance of both specific solvation and the orientation of ligand groups in stabilizing the final complex. chemrxiv.org The combination of computational and experimental methods is crucial for accurately determining the high thermodynamic stability of complexes like those with hydroxamate chelators. acs.orgrsc.org
Gallium(III) Coordination: The aqueous coordination chemistry of Ga(III) is in some ways similar to that of Fe(III), due to their comparable ionic radii and the same +3 charge. researchgate.net Ga(III) is a hard Lewis acid with a small ionic radius and typically forms four- and six-coordinate complexes. scispace.comresearchgate.net Its sluggish water exchange rate is a notable feature. scispace.com Theoretical studies are essential for understanding the stability of Ga(III) complexes, as Ga(III) is also spectroscopically challenging to study directly. acs.orgresearchgate.net Metal-metal competition assays, often guided by theoretical predictions, are used to determine the thermodynamic stability of its complexes. acs.org Computational investigations have been applied to study Ga(III) complexes with various ligands, including hydroxamate chelators, revealing them to be strong chelators for gallium. acs.org
| Property | Gallium(III) | Zirconium(IV) |
|---|---|---|
| Typical Oxidation State | +3 | +4 |
| Lewis Acidity | Hard | Extremely Hard |
| Common Coordination Numbers | 4, 6 | 7, 8 |
| Computational Methods Used | DFT, Metal-metal competition analysis | DFT, Classical MD simulations |
| Key Theoretical Insights | Similar coordination to Fe(III); forms stable complexes with hydroxamate chelators. acs.orgresearchgate.net | Complex hydrolysis behavior; coordination number (e.g., 7 or 8) is a subject of study; solvent effects are critical for stability. nih.govacs.org |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Gallium | Ga |
| Zirconium | Zr |
| Gallium Zirconide | GaZr₂ |
| Gallium Zirconide | Ga₃Zr₅ |
| Gallium Zirconide | αGaZr |
| Desferrioxamine (DFO) | C₂₅H₄₈N₆O₈ |
| Water | H₂O |
Catalytic Applications of Gallium Zirconium Systems
Gallium-Modified Zirconia as Heterogeneous Catalysts
The addition of gallium to zirconia-based catalysts, particularly sulfated zirconia, has been shown to significantly influence their structural and acidic properties, leading to improved catalytic performance in several important reactions.
Synthesis and Surface Features of Ga-Promoted Sulfated Zirconia Systems
The synthesis of gallium-promoted sulfated zirconia (Ga-SZ) typically involves a co-precipitation method. researchgate.net This technique allows for a uniform distribution of gallium within the zirconia matrix. The introduction of gallium has a notable effect on the crystalline structure of zirconia. While un-promoted sulfated zirconia often contains a mixture of monoclinic and tetragonal phases, the presence of gallium helps to stabilize the catalytically more active tetragonal phase. chula.ac.thresearchgate.net
Furthermore, the introduction of gallium can lead to an increase in the specific surface area and pore size of the catalyst. chula.ac.thresearchgate.net For example, the specific surface area of sulfated zirconia has been observed to increase from 83 m²∙g⁻¹ to 123 m²∙g⁻¹ with the addition of gallium oxide. chula.ac.thresearchgate.net
Table 1: Impact of Gallium Promotion on Sulfated Zirconia Properties
| Property | Un-promoted Sulfated Zirconia | Ga-Promoted Sulfated Zirconia | Reference |
| Crystalline Phase | Mixed monoclinic and tetragonal | Predominantly tetragonal | chula.ac.thresearchgate.net |
| Acidity | Lower | Higher | chula.ac.thresearchgate.net |
| Specific Surface Area | 83 m²∙g⁻¹ | Up to 123 m²∙g⁻¹ | chula.ac.thresearchgate.net |
| Pore Radii | 36 Å | Up to 56 Å | chula.ac.thresearchgate.net |
Catalytic Performance in Hydrocarbon Isomerization Reactions (e.g., n-hexane)
Gallium-promoted sulfated zirconia catalysts have demonstrated enhanced performance in hydrocarbon isomerization reactions, which are crucial for producing high-octane gasoline components. In the isomerization of n-hexane, the addition of small amounts of gallium (0.5-1 wt.%) to palladium-supported sulfated zirconia (Pd/SZ) catalysts has been shown to increase their activity and selectivity towards the formation of 2,2-dimethylbutane (B166423), a valuable high-octane isomer. aip.org
Similarly, Re/Ga₂O₃/WO₃/ZrO₂ catalysts have exhibited higher activity and selectivity for 2,2-dimethylbutane in n-hexane isomerization compared to catalysts without gallium. cjcatal.com The improved catalytic performance is often attributed to the increased acidity and the stabilization of the tetragonal phase of zirconia, which are induced by the gallium promoter. mdpi.com However, the effect of gallium can be complex. In some systems, such as palladium-supported sulfated zirconia-alumina (Pd/SZA), the introduction of gallium has been found to decrease catalytic performance, potentially due to a reduction in crystallinity. aip.org
Table 2: Catalytic Performance in n-Hexane Isomerization
| Catalyst System | Key Finding | Reference |
| Pd/SZG | Addition of 0.5-1 wt.% gallium increases activity and selectivity to 2,2-dimethylbutane. | aip.org |
| Re/Ga₂O₃/WO₃/ZrO₂ | Higher activity and selectivity for 2,2-dimethylbutane compared to Ga-free catalysts. | cjcatal.com |
| Pd/SZAG | Introduction of gallium decreases catalytic performance. | aip.org |
Application in Biomass Conversion (e.g., Cellobiose (B7769950) Hydrolysis)
Gallium-modified sulfated zirconia has also shown potential as a solid acid catalyst for the conversion of biomass-derived molecules. In the hydrolysis of cellobiose, a model compound for cellulose, Ga₂O₃-promoted sulfated zirconia (xGa-SZ) has demonstrated promising results. chula.ac.thresearchgate.net
At shorter reaction times, 2Ga-SZ and 10Ga-SZ catalysts exhibited better hydrolysis performance compared to un-promoted sulfated zirconia. chula.ac.thresearchgate.net This enhanced activity is linked to the increased acidity and improved textural properties (higher surface area and larger pores) of the gallium-promoted catalysts. chula.ac.thresearchgate.net These features facilitate the access of the bulky cellobiose molecule to the active sites and promote the cleavage of the β-1,4-glycosidic bond to produce glucose. researchgate.netresearchgate.net While at longer reaction times and higher temperatures, un-promoted SZ may yield more glucose, the initial higher activity of Ga-SZ highlights its potential for efficient biomass conversion under milder conditions. chula.ac.thresearchgate.net
Intermetallic Compounds with Zirconium and Gallium as Catalysts
Intermetallic compounds, characterized by their ordered atomic structures, offer unique electronic and geometric properties that can lead to exceptional catalytic performance. Systems involving palladium-gallium and copper-zirconium intermetallics have been investigated for their potential in various reforming reactions.
Palladium-Gallium and Copper-Zirconium Intermetallics in Reforming Reactions
Palladium-gallium (Pd-Ga) intermetallic compounds have been identified as highly selective catalysts for reactions such as the semi-hydrogenation of acetylene (B1199291) and methanol (B129727) steam reforming. mpg.deacs.orgacs.org For instance, Pd₂Ga and PdGa have shown excellent selectivity in the conversion of acetylene to ethylene. mpg.deacs.org In methanol steam reforming, Ga-Pd catalysts have exhibited selectivity towards CO₂ of up to 40%. mpg.deresearchgate.net
Copper-zirconium (Cu-Zr) intermetallic compounds, such as Cu₅₁Zr₁₄, serve as precursors for highly active and selective catalysts in methanol steam reforming. tandfonline.comacs.orgnih.gov Under reaction conditions, these intermetallics can decompose to form highly dispersed copper nanoparticles supported on zirconia (ZrO₂). tandfonline.comacs.orgnih.gov This in-situ generation of the active phase leads to a catalyst with a large interface between copper and zirconia, which is believed to be crucial for the high CO₂ selectivity observed in the reaction. tandfonline.comnih.gov The zirconia support also plays a role in stabilizing the copper nanoparticles against sintering. nih.gov
Role of Intermetallic Structure and Composition on Catalytic Activity and Selectivity
The specific structure and composition of intermetallic compounds are critical in determining their catalytic behavior. The ordered arrangement of atoms in an intermetallic can lead to the isolation of active sites, which can significantly enhance selectivity. In Pd-Ga systems, the specific arrangement of Pd and Ga atoms alters the electronic structure of palladium, leading to a modification of its catalytic properties and contributing to high selectivity in hydrogenation reactions. acs.org The composition also plays a key role; for example, in the semihydrogenation of acetylene, a GaPd₂ catalyst was found to be highly active, while the Ga-richer PdGa showed even higher selectivity. tandfonline.com
Zirconium Modification in Single-Site Heterogeneous Catalysis (e.g., Propane (B168953) Dehydrogenation)
The introduction of zirconium as a modifying agent to gallium-based single-site heterogeneous catalysts has been identified as an effective strategy for enhancing catalytic activity and stability, particularly in the context of propane dehydrogenation (PDH). Research indicates that zirconium does not typically act as the primary active site itself but rather as a promoter that beneficially alters the structural and electronic properties of the gallium active centers and the catalyst support. rsc.orgresearchgate.netacs.org
Research Findings
Studies on gallium-based catalysts supported on materials like silica (B1680970) (SiO₂) or zeolites (e.g., H-ZSM-5) reveal that the addition of zirconium can lead to significant improvements in performance. The enhancement is often attributed to the transformation of gallium ions into a more active structure, characterized by a lower coordination number. rsc.orgresearchgate.net This structural change is believed to facilitate key steps in the dehydrogenation reaction mechanism. For main-group metal ions like gallium, the rate-determining step in PDH is often the β-hydride elimination. acs.org
In systems where gallium is supported on H-ZSM-5, the modification with zirconium has been shown to create weaker Lewis acid sites and foster stronger metal-support interactions. rsc.org These weaker acid sites are more effective for catalysis, while strong acid sites can lead to undesirable side reactions like cracking and aromatization, which reduce the selectivity towards propylene (B89431). rsc.orgmdpi.com The modification helps to suppress these side reactions, thereby increasing both propylene yield and catalyst stability. rsc.org
Furthermore, in advanced catalyst designs using porous ZrOₓ/SiO₂ nanofibers to support PtGa clusters, the presence of zirconia (ZrOₓ) nanodomains was found to enhance the electron transfer from gallium to platinum. researcher.life This electronic promotion contributes to exceptional activity in C-H bond activation and significantly improves the catalyst's resistance to sintering at high temperatures, leading to excellent long-term stability. researcher.life
A systematic study comparing various metal-doped H-ZSM-5 catalysts demonstrated the specific impact of zirconium. When used to modify a Ga/H-ZSM-5 catalyst in the oxidative dehydrogenation of propane in the presence of CO₂, the Zr-doped system showed higher propane conversion and propene selectivity compared to its performance in the absence of CO₂. rsc.org This suggests that the zirconia supplementation provides not only weaker acidic sites but also more active centers for the catalytic process. rsc.org
The table below summarizes the catalytic performance of various zirconium-modified gallium systems in propane dehydrogenation, highlighting the effects of different supports and reaction conditions.
Table 1: Performance of Zirconium-Modified Gallium Catalysts in Propane Dehydrogenation
| Catalyst System | Support | Reaction | Temperature (°C) | Propane Conversion (%) | Propene Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Zr–Ga/H-ZSM-5 | H-ZSM-5 | Oxidative Dehydrogenation (with CO₂) | 550 | 58 | 25 | rsc.org |
| Zr–Ga/H-ZSM-5 | H-ZSM-5 | Oxidative Dehydrogenation (no CO₂) | 550 | 53 | 21 | rsc.org |
| PtGa/ZrOₓ/SiO₂ | ZrOₓ/SiO₂ Nanofibers | Direct Dehydrogenation | >600 | 43.2 | 98.8 | researcher.life |
Advanced Functional Materials Research Involving Gallium Zirconium Compounds
Superconducting Materials Based on Gallium and Zirconium
The study of superconductivity, a state of zero electrical resistance, is a frontier in materials science. Both gallium and zirconium are constituents in compounds that exhibit this remarkable property, each contributing to different families of superconducting materials.
Exploration of Superconductivity in Gallium-Containing Compounds (e.g., PdGa₅, V₃Ga)
Gallium-containing intermetallic compounds are a significant area of research for new superconducting materials. Vanadium-gallium (V₃Ga) is a well-established A15 phase superconductor known for its application in high-field superconducting electromagnets. wikipedia.org It is particularly useful in magnetic fields above 8 Tesla and at temperatures above 4.2 K. wikipedia.org A key advantage of V₃Ga is its ability to be used in magnetic fields up to approximately 18 T, surpassing the ~15 T limit of the more common Niobium-tin (Nb₃Sn). wikipedia.org
The superconducting properties of V₃Ga are sensitive to its processing. Improved critical current density (Jc) has been achieved by adjusting reaction temperatures and the physical dimensions of composite wires. aip.org The compound can exhibit two near-equilibrium phases: the superconducting A15 structure and a semiconducting, antiferromagnetic Heusler (D0₃) structure. sonar.ch This dual-phase nature suggests potential applications in quantum technologies that could leverage the coexistence of superconductivity and antiferromagnetism. sonar.ch
Superconducting Properties of V₃Ga
| Property | Value | Notes |
|---|---|---|
| Critical Temperature (Tc) | ~14.2 K - 15 K | The temperature at which the material becomes superconducting. wikipedia.orgsonar.ch |
| Upper Critical Field (Hc2) | > 19 T | The maximum magnetic field in which the material remains superconducting. wikipedia.org |
| Crystal Structure | A15 | This structure contributes to its superconducting properties but also makes it very brittle. wikipedia.org |
Discovery and Characterization of Novel Zirconium-Based Superconducting Phases (e.g., Transition Metal Zirconides)
Zirconium itself is a type-1 superconductor at a very low critical temperature of 0.546 K. azom.com However, its alloys and compounds, particularly transition metal zirconides, are a fertile ground for discovering new, unconventional superconductors.
Recent research has demonstrated that by combining elements that are not superconducting on their own, new superconducting materials can be created. For instance, researchers have synthesized a polycrystalline alloy of iron, nickel, and zirconium which exhibits superconductivity, whereas iron zirconide and nickel zirconide are not superconductors in their crystalline forms. innovations-report.comamericanbazaaronline.com This new transition metal zirconide (Fe₁₋ₓNiₓZr₂) was created using arc melting and has the tetragonal crystal structure common to other promising zirconide superconductors. americanbazaaronline.comtechexplorist.com
A key finding in the study of this iron-nickel-zirconide alloy is the observation of a "dome-shaped" phase diagram. innovations-report.comazom.comthestatesman.com This means the superconducting transition temperature first increases and then decreases as the ratio of iron to nickel is changed, a characteristic hallmark of unconventional superconductivity. americanbazaaronline.comazom.com This behavior is often linked to magnetic ordering, and further experiments have suggested a relationship between magnetism and the emergence of superconductivity in these materials. techexplorist.comscitechdaily.com
Another example is the intermetallic compound Zr₅Al₄, which has been found to be a type-II superconductor with a transition temperature of 1.82 K. princeton.edu While its critical temperature is low, its study contributes to the understanding of superconductivity in zirconium-based systems. Research into zirconium nitride (ZrN) also shows superconducting properties, with a transition temperature that can reach up to 10.7 K. acs.org
Zirconium Alloys in Nuclear Applications Research
Zirconium alloys are indispensable in the nuclear industry, primarily used as fuel cladding and for structural components within reactor cores. mdpi.comnih.gov This is due to their low thermal neutron absorption cross-section, good corrosion resistance, and suitable mechanical properties under reactor conditions. mdpi.comams.org.cn However, the harsh environment of a nuclear reactor, characterized by high temperatures and intense neutron irradiation, leads to material degradation over time.
Material Behavior under Irradiation Damage in Zirconium Alloys
Neutron irradiation in a reactor core displaces zirconium atoms from their lattice sites, creating vacancies and self-interstitials. researchgate.net These point defects aggregate to form clusters and dislocation loops, which are a primary form of radiation damage. mdpi.comresearchgate.net This microstructural damage leads to macroscopic changes in the material's properties, including:
Irradiation Hardening: The accumulation of defects impedes dislocation movement, resulting in an increase in the material's hardness, tensile strength, and yield strength, but a decrease in its ductility. mdpi.comasme.org
Irradiation Growth: Zirconium alloys exhibit anisotropic dimensional changes under irradiation even without an applied stress. mdpi.comresearchgate.net
Irradiation Creep: This refers to the deformation of the material under stress in the reactor's radiation field. researchgate.net
The extent of these effects depends on variables such as neutron fluence (the total number of neutrons passing through a unit area), irradiation temperature, and the specific composition of the alloy. iaea.org For example, studies have shown that in some zirconium alloys, a threshold neutron fluence of about 2-3 x 10¹⁹ n/cm² (E > 1 MeV) is required before damage is visible via transmission electron microscopy (TEM) at temperatures around 300°C. iaea.org
Effects of Neutron Irradiation on Zirconium Alloy Properties
| Phenomenon | Microscopic Cause | Macroscopic Effect |
|---|---|---|
| Hardening | Formation of dislocation loops and defect clusters. mdpi.com | Increased tensile strength, decreased elongation. mdpi.com |
| Growth | Anisotropic diffusion of point defects to grain boundaries and dislocations. researchgate.net | Dimensional changes in the absence of stress. mdpi.com |
| Creep | Stress-induced preferential absorption of defects by dislocations. researchgate.net | Deformation under applied stress. researchgate.net |
Hydride Formation and Precipitation in Zirconium Alloys
During service, zirconium alloys react with the hot water coolant, producing zirconium oxide and hydrogen gas. nih.govpsu.edu A fraction of this hydrogen is absorbed by the alloy. psu.edu Because the solubility of hydrogen in zirconium is very low, especially at lower temperatures, the excess hydrogen precipitates to form brittle zirconium hydride platelets. nih.govroyalsocietypublishing.org
The formation of these hydrides is a significant degradation mechanism that can severely reduce the ductility and fracture toughness of the cladding, a phenomenon known as hydride embrittlement. nih.govroyalsocietypublishing.org The morphology, distribution, and orientation of these hydrides are influenced by factors like cooling rate, stress, and the alloy's microstructure. ams.org.cn Rapid cooling rates tend to produce smaller, more dispersed hydrides, while slow cooling can lead to larger, interconnected hydride networks. ams.org.cn
Different phases of zirconium hydride can form, such as the γ-hydride (ZrH) and the δ-hydride (ZrH₁.₆₆). xjtu.edu.cn The δ-hydride phase is more commonly observed under typical reactor service conditions. nih.gov The precipitation of these hydrides involves a significant volume expansion (up to 17.2% for δ-hydride), which induces internal stresses and can lead to the formation of microcracks. nih.govxjtu.edu.cn
Microstructural Degradation Studies in Zirconium Alloys
The long-term performance and integrity of zirconium components are dictated by the evolution of their microstructure under irradiation. mdpi.com Intense neutron bombardment leads to an accumulation of lattice defects that evolve into a complex microstructure of dislocation loops. mdpi.comaps.org In addition to defect clusters, irradiation can affect the stability of second-phase particles (SPPs) within the alloys. conicet.gov.ar
In alloys like Zircaloy-4, which contains Zr(Fe,Cr)₂ second-phase particles, high neutron fluence can lead to the complete amorphization (loss of crystalline structure) and dissolution of these particles. conicet.gov.ar This change can alter the material's corrosion behavior and its response to hydrogen uptake. conicet.gov.ar
The defect microstructure created by irradiation can become saturated at high doses, reaching a dynamic steady state. aps.org Atomistic simulations have shown that this state, characterized by a network of dislocation loops, is responsible for the observed irradiation-induced growth. aps.org Understanding these complex microstructural changes is crucial for developing more radiation-tolerant alloys and for accurately predicting the service life of nuclear reactor components. mdpi.com
Compound and Alloy List
| Name | Formula / Type |
| Vanadium-gallium | V₃Ga |
| Niobium-tin | Nb₃Sn |
| Iron-nickel-zirconium alloy | Fe₁₋ₓNiₓZr₂ |
| Iron zirconide | FeZr₂ (example) |
| Nickel zirconide | NiZr₂ (example) |
| Zirconium-aluminum | Zr₅Al₄ |
| Zirconium nitride | ZrN |
| Zircaloy-4 | Zirconium alloy |
| Zirconium hydride (gamma) | γ-ZrH |
| Zirconium hydride (delta) | δ-ZrH₁.₆₆ |
| Zirconium-iron-chromium particles | Zr(Fe,Cr)₂ |
Research in Bio-Interfacing Materials and Biomedical Applications
The intersection of materials science and biomedical applications has led to significant advancements in developing materials that can favorably interact with biological systems. In this context, gallium-zirconium compounds have emerged as a promising area of research, particularly for applications requiring enhanced biocompatibility, antibacterial properties, and specific functionalities at the material-biology interface.
Development of Gallium-Doped Zirconia Coatings for Surface Modification
The surface modification of biomedical implants is crucial for improving their integration with host tissues and preventing complications. Gallium-doped zirconia coatings have been developed to enhance the surface properties of materials like bulk zirconia, which is commonly used in dental abutments. researchgate.netnih.gov
A sol-gel process, often combined with spin-coating, is a common method for depositing these coatings. researchgate.netnih.gov This technique allows for the creation of uniform, thin films with controlled chemical composition and microstructure. researchgate.netuniupo.it For instance, zirconia coatings can be synthesized from a solution of Zirconium (IV) chloride and Pluronic F-127 in an ethanol/water solution. researchgate.net Gallium is introduced by adding Gallium (III) nitrate (B79036) hydrate (B1144303) to the initial zirconia solution. researchgate.net The process typically involves a calcination step at elevated temperatures to consolidate the coating and achieve the desired crystalline phase, often the tetragonal phase of zirconia. researchgate.netmdpi.com
Physicochemical characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) are used to analyze the coatings' properties. nih.gov Studies have shown that these methods can produce uniform gallium-doped tetragonal zirconia coatings with good mechanical stability and a hydrophilic nature. researchgate.netnih.gov The effective incorporation of gallium into the zirconia matrix has been confirmed by X-ray photoelectron spectroscopy (XPS) and glow discharge optical emission spectroscopy. nih.gov
Investigation of Material-Microorganism Interactions (e.g., antibacterial activity)
A significant driver for the development of gallium-doped zirconia is its potential to combat implant-associated infections. Gallium's antibacterial mechanism is often attributed to its ability to interfere with iron metabolism in bacteria. nih.gov Gallium ions (Ga³⁺) can act as a "Trojan horse," being taken up by bacteria in place of ferric ions (Fe³⁺) but being unable to perform the necessary redox functions, thereby disrupting essential metabolic processes. nih.gov
Research has demonstrated that gallium-doped zirconia surfaces exhibit significant antibacterial activity against various pathogens. nih.govresearchgate.net For example, these coatings have been shown to reduce the viability of Aggregatibacter actinomycetemcomitans, a pathogen implicated in dental implant infections. researchgate.netnih.gov In one study, the presence of gallium in zirconia coatings led to a 17% decrease in the presence of Fusobacterium nucleatum in an oral plaque model. researchgate.netnih.gov
Interestingly, the antibacterial effect can be selective. Some studies have reported that while gallium-doped zirconia inhibits pathogenic bacteria like Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans, it does not significantly affect commensal bacteria such as Streptococcus salivarius. nih.govresearchgate.netbvsalud.org This selectivity is highly desirable for maintaining a healthy oral microbiome. nih.gov The antibacterial activity is also influenced by surface properties; functionalization of zirconia nanoparticles with glutamic acid, for instance, altered surface charges and enhanced dispersibility, leading to increased antimicrobial activity. acs.org
| Pathogen | Effect of Gallium-Doped Zirconia | Reference |
| Aggregatibacter actinomycetemcomitans | Significant reduction in viability/metabolic activity | researchgate.net, nih.gov, researchgate.net |
| Porphyromonas gingivalis | Significant reduction in metabolic activity | researchgate.net, nih.gov |
| Fusobacterium nucleatum | 17% decrease in presence | researchgate.net, nih.gov |
| Streptococcus salivarius (commensal) | Preserved/not significantly reduced | researchgate.net, nih.gov, researchgate.net |
| Rothia dentoicariosa | 58% ± 4.9% growth inhibition by GA-ZrO₂ | acs.org |
| Streptococcus mutans | 52% ± 2.9% growth inhibition by GA-ZrO₂ | acs.org |
Cytocompatibility Assessments of Gallium-Modified Zirconia Materials
For any material to be used in biomedical applications, it must be cytocompatible, meaning it does not harm host cells. Extensive research has confirmed the cytocompatibility of gallium-modified zirconia materials. nih.govresearchgate.net
Studies have shown that gallium-doped zirconia coatings display full cytocompatibility with human gingival fibroblasts and osteoblast progenitor cells. researchgate.netnih.govnih.govbvsalud.org When these cells are cultured directly on the coatings, they exhibit metabolic activity and morphology comparable to control surfaces. nih.govbvsalud.org Furthermore, in co-culture experiments where cells and bacteria are present in the same environment, gallium-doped surfaces have demonstrated the ability to reduce bacterial viability while allowing for cell proliferation. researchgate.netbvsalud.org This dual functionality of being both antibacterial and cytocompatible makes these materials highly promising for improving the performance of implantable devices. researchgate.net
Zirconium-Based Materials for Spintronic-Related Applications
Spintronics, or spin electronics, is a field of technology that exploits the intrinsic spin of electrons in addition to their charge. New zirconium-based materials are being explored for their potential in biomedical spintronic applications, particularly in corrosive or active environments. amu.edu.pl
Research has focused on Zr-based Heusler compounds, which are of interest for their potential half-metallic properties. amu.edu.plresearchgate.net Half-metallic materials behave as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the opposite spin, which is a desirable characteristic for spintronic devices. researchgate.net Density Functional Theory (DFT) calculations have been used to study the electronic structure and stability of compounds like Zr₂CoZ (where Z can be Al, Ga, In, Si). amu.edu.pl While some Zr-based Heusler compounds are predicted to have half-metallic properties in the inverse Heusler structure, their stability and synthesis remain areas of active investigation. amu.edu.plresearchgate.net The potential for polymorphic Zr-based metal-organic frameworks (MOFs) to act as tunable supports in spintronic applications has also been noted. acs.org
Chelation Chemistry of Gallium(III) and Zirconium(IV) Complexes (focus on ligand design and thermodynamic stability)
The development of stable complexes of Gallium(III) and Zirconium(IV) is crucial for applications in areas like positron emission tomography (PET), where the radionuclides ⁶⁸Ga(III) and ⁸⁹Zr(IV) are used. nih.govresearchgate.netacs.org The stability of the complex ensures that the radioactive metal ion does not dissociate from the chelating ligand in vivo.
Research in this area focuses on the rational design and synthesis of ligands that can form highly stable complexes with Ga(III) and Zr(IV). nih.govacs.org Hydroxamate-based chelators have received significant attention. nih.govresearchgate.net For example, cyclic tri- and tetrahydroxamate ligands have been designed to take advantage of the macrocyclic effect for enhanced stability. nih.govacs.org One such tetrahydroxamate ligand, H₄L2, was designed with an additional amino group to facilitate conjugation to biomolecules for targeted delivery. nih.govacs.org
The thermodynamic stability of these complexes is a key parameter. It is often measured using techniques like potentiometric and pH-dependent UV-vis titrations. nih.govresearchgate.net The Zr(IV)-H₄L2 complex, for instance, has been reported to have one of the highest formation constants for a tetrahydroxamate zirconium chelate (log β = 45.9). nih.govresearchgate.netacs.org Such studies contribute to a growing library of thermodynamic data, providing insights into the coordination chemistry of Ga(III) and Zr(IV) and expanding the range of available chelators for these important radionuclides. nih.govacs.org
| Ligand Type | Metal Ion | Key Findings | Reference |
| Tri- and Tetrahydroxamates | Ga(III), Zr(IV) | High thermodynamic stability, with the Zr(IV)-H₄L2 complex showing a log β of 45.9. | nih.gov, researchgate.net, acs.org |
| Desferrioxamine (DFO) | Zr(IV) | Used in ⁸⁹Zr-Immuno-PET, but questions about in vivo stability have prompted research into new chelators. | mdpi.com |
| 3,4,3-(Li-1,2-HOPO) | Zr(IV) | Acyclic hydroxypyridinone ligand designed for ultra-stable ⁸⁹Zr complexation. | mdpi.com |
Metallurgical Addition of Gallium to Titanium Alloys for Functional Enhancement
Titanium and its alloys are widely used in orthopedic and dental implants due to their excellent mechanical properties and biocompatibility. nih.gov The metallurgical addition of gallium to these alloys is being investigated as a method to impart antibacterial functionality and further enhance their properties. acs.orgacs.orgnih.gov
Gallium is metallurgically similar to aluminum and can act as an alpha-phase stabilizer in titanium alloys. mdpi.com It can also provide solid-solution strengthening, increasing the hardness and tensile strength of the alloy. mdpi.com Studies on Ti-Ga alloys have shown that the addition of gallium can improve corrosion and oxidation resistance. mdpi.com
A key advantage of metallurgical addition over coatings is the potential for a long-lasting antibacterial effect, as the gallium is integrated into the bulk material. acs.org Research has shown that even small amounts of gallium (1-2 wt.%) added to titanium alloys can provide a highly efficient, time-dependent antibacterial function against bacteria like multidrug-resistant Staphylococcus aureus, without causing any cytotoxic effects to human cells. acs.orgacs.orgnih.gov For example, Ti-33Nb alloys with 3 wt% and 5 wt% gallium demonstrated significant antibacterial activity against P. aeruginosa and S. aureus, while also exhibiting a reduced Young's modulus, which is beneficial for reducing stress shielding in bone implants. mdpi.comresearchgate.net
| Alloy Composition | Key Enhancements | Reference |
| Ti-Al-Zr-Si with 1-2 wt.% Ga | Strong, time-increasing antibacterial activity; no cytotoxicity. | acs.org, mdpi.com |
| Ti-8 wt.% Ga | Increased hardness compared to Ti-6Al-4V. | mdpi.com |
| Ti-33Nb with 3-5 wt.% Ga | Reduced Young's modulus (by 37-44% vs. Ti-6Al-4V); superior antimicrobial properties. | mdpi.com, researchgate.net |
| Near-α Ti with Ga | Improved oxidation resistance; increased volume fraction of equiaxed α phase. | mdpi.com, scientific.net |
Gallium-Zirconium Materials for High-Temperature and Refractory Applications
Phase Equilibria and Stability in High-Temperature Zirconium Carbides and Nitrides
The phase equilibria and stability of materials in the gallium-zirconium-carbon (Ga-Zr-C) and gallium-zirconium-nitrogen (Ga-Zr-N) systems are critical for their application at elevated temperatures. While comprehensive experimental phase diagrams for these ternary systems are not widely available in the literature, an understanding of the constituent binary systems provides a basis for predicting their high-temperature behavior.
Zirconium Carbide (ZrC) System:
Zirconium carbide is a well-known ultra-high temperature ceramic with a high melting point of approximately 3530°C and excellent hardness. rsc.orgtandfonline.com It exhibits a face-centered cubic (FCC) rock-salt crystal structure and is stable over a wide range of compositions, typically from ZrC₀.₆ to ZrC₀.₉₈, indicating a high tolerance for carbon vacancies. rsc.orgtandfonline.com The presence of these vacancies can influence the material's properties. rsc.org Experimental studies have shown that the B1 phase of ZrC remains stable up to pressures of approximately 154 GPa at room temperature and up to 2000 K at around 40 GPa. acs.org
The interaction of gallium with zirconium carbide is not extensively documented. However, research on the epitaxial growth of ZrC on silicon substrates has utilized gallium as a surface modifying element, suggesting that interactions at high temperatures are a relevant area of study. aip.org The introduction of gallium into the Zr-C system could potentially lead to the formation of ternary compounds or solid solutions, which would alter the phase stability and melting behavior. The high thermal stability of ZrC coatings is a key attribute for their use in advanced nuclear reactors. osti.gov
Zirconium Nitride (ZrN) System:
Similar to ZrC, zirconium nitride is a hard, refractory material with a high melting point (around 2980°C) and good chemical stability. optica.org It also possesses a rock-salt crystal structure. tandfonline.com ZrN is noted for its high stability compared to other refractory metal nitrides and its resistance to oxidation. optica.org The phase diagram of the Zr-N system shows the existence of the ZrNₓ phase, which can accommodate nitrogen vacancies. tandfonline.com
The interaction between gallium nitride (GaN) and ZrN has been a subject of interest, particularly for electronic applications. Studies have shown that the GaN/ZrN system remains stable at temperatures up to 800°C. arxiv.org At higher temperatures, around 1100°C, interactions at the GaN/ZrN interface have been observed, suggesting the potential for solid-state reactions in the Ga-Zr-N system at elevated temperatures. arxiv.org Computational studies have also been employed to understand the stability of the ZrN/GaN interface. arxiv.org
Gallium-Zirconium (Ga-Zr) Binary System:
The Ga-Zr binary system has been investigated through experimental and thermodynamic modeling. researchgate.net Several intermetallic compounds have been identified, including Ga₃Zr, Ga₂Zr, αGaZr, Ga₃Zr₂, Ga₅Zr₃, Ga₄Zr₅, Ga₂Zr₃, Ga₃Zr₅, and GaZr₂. researchgate.net The formation enthalpies of these phases have been computed, providing crucial data for thermodynamic assessments of the system. researchgate.net The existence of these stable binary compounds suggests that the formation of ternary phases in the Ga-Zr-C and Ga-Zr-N systems is plausible.
Predicted Ternary Phase Equilibria:
In the absence of detailed experimental ternary phase diagrams, predictions can be made based on the properties of the binary systems. At high temperatures, the stable and refractory nature of ZrC and ZrN suggests that they will be dominant phases in the carbon-rich and nitrogen-rich regions of their respective ternary diagrams. The introduction of gallium could lead to:
The formation of a solid solution where gallium substitutes for zirconium or occupies interstitial sites in the ZrC or ZrN lattice.
The formation of new ternary compounds with distinct crystal structures and properties.
The establishment of three-phase equilibria between a gallium-rich phase, a zirconium carbide/nitride phase, and a Ga-Zr intermetallic.
Further experimental and computational studies, such as those utilizing the CALPHAD (Calculation of Phase Diagrams) approach, are necessary to fully elucidate the phase equilibria and stability in the Ga-Zr-C and Ga-Zr-N systems at high temperatures. researchgate.net
Q & A
Q. What experimental methodologies are most effective for synthesizing gallium-zirconium (Ga-Zr) intermetallic compounds?
Category: Fundamental Synthesis Answer: Ga-Zr intermetallics require controlled synthesis due to gallium’s low melting point (29.8°C) and zirconium’s high reactivity. A stepwise approach is recommended:
Precursor selection: Use high-purity Zr sponge and gallium ingots (99.99% purity) under inert argon atmosphere to minimize oxidation .
Melt synthesis: Arc-melting or induction heating (1,500–2,000°C) with subsequent homogenization annealing (500–800°C for 72+ hours) ensures phase homogeneity .
Characterization: Validate via X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) for microstructure, and energy-dispersive X-ray spectroscopy (EDS) for composition .
Q. How can researchers address discrepancies in reported Ga-Zr phase diagrams?
Category: Data Contradiction Analysis Answer: Phase diagram inconsistencies often arise from differing synthesis conditions or impurity levels. To resolve:
- Comparative analysis: Cross-reference experimental data (e.g., differential thermal analysis (DTA) curves) from multiple studies .
- Reproducibility: Replicate key experiments (e.g., invariant reactions) using identical purity standards and thermal protocols .
- Computational validation: Apply CALPHAD (CALculation of PHAse Diagrams) modeling to reconcile thermodynamic parameters (e.g., Gibbs free energy) with experimental results .
Advanced Research Questions
Q. What advanced techniques are suitable for probing Ga-Zr interfaces in high-temperature applications?
Category: Material Stability Answer: Ga-Zr interfaces degrade under thermal stress due to interdiffusion. Mitigation strategies include:
- In situ characterization: High-temperature XRD or transmission electron microscopy (TEM) to track atomic diffusion kinetics .
- Barrier layers: Deposit thin-film coatings (e.g., Al₂O₃ via atomic layer deposition) to inhibit gallium-zirconium intermetallic formation .
- Thermodynamic modeling: Use Thermo-Calc or FactSage to predict phase stability under varying temperatures and compositions .
Q. How can Ga-Zr alloys be optimized for radiopharmaceutical applications (e.g., PET/SPECT imaging)?
Category: Biomedical Applications Answer: Zirconium’s neutron transparency and gallium’s radiometal coordination (e.g., ⁶⁸Ga) enable biomedical use. Key steps:
Isotope selection: Use ⁸⁹Zr (t₁/₂ = 78.4 hours) for long-term tracking or ⁶⁸Ga (t₁/₂ = 68 minutes) for rapid imaging .
Chelation chemistry: Functionalize Ga-Zr nanoparticles with DOTA or NOTA ligands to bind targeting peptides (e.g., Arg-Gly-Asp sequences) .
In vivo validation: Conduct biodistribution studies in murine models using SPECT/CT imaging to quantify tumor uptake vs. background signal .
Q. What computational frameworks resolve contradictions in Ga-Zr alloy mechanical properties?
Category: Computational Mechanics Answer: Conflicting mechanical data (e.g., hardness vs. ductility) require multi-scale modeling:
- Density functional theory (DFT): Predict elastic constants and slip systems in Ga-Zr phases .
- Molecular dynamics (MD): Simulate dislocation dynamics under tensile/compressive loads .
- Machine learning: Train models on existing literature data to identify synthesis parameters (e.g., annealing time) that maximize mechanical performance .
Methodological Frameworks
Q. How should researchers design experiments to investigate Ga-Zr corrosion resistance in aqueous environments?
Answer:
Electrochemical testing: Use potentiostatic polarization (e.g., Tafel analysis) in NaCl solutions to measure corrosion current density .
Surface analysis: Post-test characterization via X-ray photoelectron spectroscopy (XPS) to identify oxide layer composition (e.g., ZrO₂ vs. Ga₂O₃) .
Control variables: Maintain pH (2–12), temperature (25–80°C), and dissolved oxygen levels to mimic operational environments .
Q. What statistical methods are appropriate for analyzing Ga-Zr nanocomposite datasets?
Answer:
- Multivariate regression: Correlate synthesis variables (e.g., Ga:Zr ratio, annealing time) with material properties (e.g., hardness, conductivity) .
- Principal component analysis (PCA): Reduce dimensionality in spectroscopic datasets (e.g., FTIR, Raman) to identify dominant structural features .
- Error propagation analysis: Quantify uncertainties in phase fraction calculations from XRD refinement software (e.g., Rietveld method) .
Literature and Reproducibility
Q. How can researchers ensure reproducibility in Ga-Zr studies?
Answer:
- Detailed protocols: Publish synthesis parameters (e.g., heating rates, crucible materials) and raw datasets in supplementary materials .
- Reference standards: Compare results with well-characterized Ga-Zr samples (e.g., NIST-certified reference materials) .
- Collaborative verification: Share specimens with independent labs for cross-validation of phase diagrams or mechanical properties .
Q. What are common pitfalls in interpreting Ga-Zr spectroscopic data?
Answer:
- Peak overlap: Ga L-edge and Zr M-edge signals in EDS may require deconvolution software (e.g., CasaXPS) .
- Artifact avoidance: Use low-beam currents in TEM to prevent gallium sublimation during imaging .
- Quantitative limits: EDS accuracy drops for <5 wt% Ga; use wavelength-dispersive spectroscopy (WDS) for trace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
